beta-D-Ribofuranose
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-TXICZTDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189975 | |
| Record name | beta-D-Ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36468-53-8 | |
| Record name | beta-D-Ribose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036468538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Ribofuranose | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVV837V11N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Conformational Analysis of Furanose Ring Puckering in Solution: A Definitive Guide
Topic: Conformational Analysis of Furanose Ring Puckering in Solution Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Structural Biologists
Executive Summary
The five-membered furanose ring is the structural engine of nucleic acids and a critical pharmacophore in nucleoside analog drug design. Unlike the rigid chair conformations of pyranoses, furanose rings exist in a dynamic equilibrium between puckered states—principally the North (C3'-endo) and South (C2'-endo) conformations.[1]
For drug developers, determining this equilibrium is not merely academic; it dictates the binding affinity of nucleoside analogs to polymerases and kinases. This guide provides an autonomous, self-validating workflow for determining furanose puckering in solution using high-field NMR spectroscopy and the generalized Karplus-Altona framework.
Theoretical Framework: The Pseudorotation Cycle
To analyze furanose puckering, one must abandon the concept of a static structure. The ring is constantly flexing to relieve torsional strain. This motion is mathematically described by the Pseudorotation Cycle .
The Two Descriptors ( and )
Any conformation of the furanose ring is defined by two parameters derived from the five endocyclic torsion angles (
-
Phase Angle of Pseudorotation (
): Indicates where the ring is on the conformational wheel ( to ).[2] -
Puckering Amplitude (
): Indicates how much the ring is puckered (typically to ).
The North vs. South Equilibrium
In solution, steric and electronic forces (such as the gauche effect and anomeric effect) restrict the ring primarily to two energy minima:
-
North (N-type):
(C3'-endo). Characteristic of A-form RNA. -
South (S-type):
(C2'-endo). Characteristic of B-form DNA.
Critical Insight for Drug Design:
RNA Polymerase Inhibitors: Often require North conformation to mimic natural RNA.
DNA Polymerase/Reverse Transcriptase Inhibitors: Often require South conformation (e.g., AZT, Gemcitabine).
Locked Nucleic Acids (LNA): Chemically bridged to be permanently frozen in North (
).
Experimental Methodology: High-Field NMR
X-ray crystallography provides a static snapshot that may be an artifact of crystal packing forces. NMR is the only validated method for determining the dynamic solution-state equilibrium.
The Observable: Scalar Couplings ( )
The vicinal proton-proton coupling constants (
Protocol: NMR Acquisition for Conformational Analysis
Objective: Obtain high-resolution
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve 2–10 mg of nucleoside/nucleotide in 600
L of deuterated solvent. -
Solvent Choice:D
O is physiological but may obscure OH signals. DMSO-d is excellent for resolving OH couplings (which provide extra conformational restraints) but has higher viscosity (broader lines). -
Reference: Add trace TSP (trimethylsilylpropanoic acid) for chemical shift referencing.
-
-
Acquisition (600 MHz+ recommended):
-
1D
H Spectrum: Acquire with high digital resolution (at least 64k points). -
Window Function: Apply a Gaussian window (gb) rather than exponential line broadening (lb) to resolve multiplet splittings.
-
Decoupling: If
F or P are present (common in drugs), acquire F/ P-decoupled H spectra to simplify multiplets.
-
-
Spectral Simulation (The "Self-Validating" Step):
-
Do not rely on first-order manual measurement. Furanose protons (H2', H3', H4') are often strongly coupled (second-order effects).
-
Action: Use spectral simulation software (e.g., Mspin, Bruker DAISY, or SpinWorks) to fit the spectrum.
-
Validation: The simulated spectrum must match the experimental lineshape with an RMSD
.
-
Data Analysis & Logic
The Generalized Karplus Equation (Altona-Haasnoot)
The classic Karplus equation is insufficient for furanose because it ignores the strong electronegativity of the oxygen atoms (O4', OH groups). Use the generalized Altona-Haasnoot equation :
Where
The Decision Matrix (North vs. South)
The most robust indicators of conformation are
| Observable ( | North (C3'-endo, | South (C2'-endo, |
| Small (0 – 2 Hz) | Large (7 – 10 Hz) | |
| Large (7 – 10 Hz) | Small (0 – 3 Hz) | |
| Intermediate (4 – 6 Hz) | Intermediate (4 – 6 Hz) |
Calculating Populations (N S)
Since the ring is in fast exchange on the NMR timescale, the observed coupling (
Where:
-
and
are the theoretical couplings for pure North and South forms (calculated via PSEUROT or DFT).
Visualization of Workflows
Experimental Workflow
This diagram outlines the path from sample to conformational assignment.
Figure 1: The end-to-end workflow for determining solution-state conformation of furanose rings via NMR.
Conformational Logic Tree
Use this logic gate to rapidly assess the dominant conformation based on
Figure 2: Decision logic for rapid conformational assignment based on key vicinal couplings.
Case Study: 2'-Fluoro Nucleosides
A classic application of this analysis is in the design of antiviral nucleosides.
-
Scenario: A medicinal chemist introduces a fluorine atom at the 2' position (e.g., 2'-F-2'-deoxycytidine).[4]
-
Observation:
-
2'-F-Arabino (F "up"): The highly electronegative fluorine prefers the axial orientation due to the gauche effect with the ring oxygen. This forces the ring into the South/East conformation.
-
2'-F-Ribo (F "down"): The fluorine prefers pseudo-axial orientation, forcing the ring into the North (C3'-endo) conformation.
-
-
Validation:
-
The 2'-F-Ribo analog shows
Hz. -
The 2'-F-Arabino analog shows
Hz.
-
-
Outcome: The "North" locked analog (Ribo) binds preferentially to RNA-dependent RNA polymerases (e.g., HCV polymerase), while the "South" analog may show toxicity by inhibiting host DNA polymerase.
References
-
Altona, C., & Sundaralingam, M. (1972).[2][5][6] Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides. A New Description Using the Concept of Pseudorotation. Journal of the American Chemical Society, 94(23), 8205–8212.[6] Link
-
Haasnoot, C. A. G., de Leeuw, F. A. A. M., & Altona, C. (1980).[5] The relationship between proton-proton NMR coupling constants and substituent electronegativities—I: An empirical generalization of the Karplus equation. Tetrahedron, 36(19), 2783–2792. Link
- Thibaudeau, C., & Chattopadhyaya, J. (1999).
- Van Wijk, J., et al. (1992). PSEUROT 6.0: A program for the conformational analysis of five-membered rings.
-
Padrta, P., & Sklenar, V. (2002). Program Mspin for analyzing NMR coupling constants. Journal of Biomolecular NMR. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. X3DNA-DSSR Homepage -- Nucleic Acid Structures [home.x3dna.org]
- 3. mdpi.com [mdpi.com]
- 4. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudorotation of furanoses [stenutz.eu]
- 6. Another method for specifying furanose ring puckering - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
scalable synthesis protocols for beta-D-ribofuranose derivatives
Executive Summary
The β-D-ribofuranose scaffold is the structural backbone of a vast class of antiviral and antineoplastic nucleoside analogs, including Remdesivir , Molnupiravir , and Capecitabine . While the biological activity of these drugs depends strictly on the β-anomeric configuration, achieving high stereoselectivity and purity at scale remains a primary bottleneck in process chemistry.
This guide details the scalable synthesis of the "Universal Donor" (1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) and its subsequent coupling via the Vorbrüggen glycosylation . Unlike academic preparations that rely on silica gel chromatography, these protocols emphasize crystallization-driven isolation and neighboring group participation (NGP) to ensure >99% β-selectivity and kilogram-scale viability.
Part 1: The Strategic Scaffold
The Anomeric Challenge
Synthesizing nucleosides requires coupling a sugar donor with a nitrogenous base. The primary challenge is the Anomeric Effect , which thermodynamically favors the α-anomer (axial position) in many solvents.
To force the formation of the bioactive β-anomer (equatorial), we utilize Neighboring Group Participation (NGP) . By protecting the C2-hydroxyl group with an acyl group (benzoate), we create a transient acyloxonium ion intermediate that blocks the α-face, forcing the nucleobase to attack from the β-face.
Mechanism of Stereocontrol
The following diagram illustrates the critical NGP mechanism during the Vorbrüggen coupling.
Figure 1: Mechanism of Neighboring Group Participation (NGP) ensuring β-selectivity during glycosylation.[1]
Part 2: Protocol A - Synthesis of the Universal Donor
Target: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Scale: 100 g – 1 kg Rationale: This specific derivative is preferred over the tetra-acetate because the benzoate groups are more stable (less prone to migration) and provide superior NGP stereocontrol.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Starting Material: D-Ribose (High Purity)
-
Reagents: Methanol (MeOH), Thionyl Chloride (
), Benzoyl Chloride (BzCl), Pyridine, Acetic Anhydride ( ), Sulfuric Acid ( ). -
Solvents: Ethyl Acetate (EtOAc), Heptane, Water.
Step-by-Step Methodology
Step 1: Methylation (One-Pot Setup)
-
Charge MeOH (10 vol) into a reactor and cool to 0–5 °C.
-
Add
(0.1 eq) dropwise. Caution: Exothermic. -
Add D-Ribose (1.0 eq).[2] Stir at 0–5 °C for 2 hours to form the methyl ribofuranoside.
-
Checkpoint: Monitor by TLC (EtOAc/MeOH 9:1). Disappearance of ribose indicates completion.
-
-
Neutralization: Add solid
until pH 7. Filter salts and concentrate to a syrup (Methyl-D-ribofuranoside).
Step 2: Benzoylation[3][4]
-
Dissolve the syrup in Pyridine (5 vol) and DCM (5 vol). Cool to 0 °C.
-
Add Benzoyl Chloride (3.3 eq) dropwise, maintaining internal temperature < 20 °C.
-
Warm to RT and stir for 4–6 hours.
-
Workup: Quench with water. Extract with DCM.[5] Wash organic layer with 1M HCl (to remove pyridine), saturated
, and brine. -
Concentrate to yield Methyl-2,3,5-tri-O-benzoyl-D-ribofuranoside (anomeric mixture).
Step 3: Acetolysis & Crystallization (The Critical Step)
This step converts the methyl glycoside to the 1-acetate and determines the final anomeric purity.
-
Dissolve the benzoylated intermediate in Acetic Acid (AcOH, 3 vol) and Acetic Anhydride (
, 2 eq). -
Cool to 0–5 °C. Add concentrated
(0.05 eq) slowly. -
Stir at RT for 2–4 hours.
-
Mechanism Note: The acidic conditions displace the methoxy group with an acetate.
-
-
Quench: Pour mixture into ice water. Extract with EtOAc.[6]
-
Crystallization (Purification):
-
Swap solvent to Ethanol (or EtOAc/Heptane 1:3).
-
Heat to reflux until dissolved, then cool slowly to 0 °C.
-
The β-anomer crystallizes preferentially.
-
Filter and wash with cold ethanol.
-
Yield Target: 65–75% overall from D-ribose. Purity: >99% HPLC; >99% β-anomer.
Part 3: Protocol B - The Modified Vorbrüggen Glycosylation
Target: Protected Nucleoside (e.g., β-D-Ribofuranosyl nucleobase)
Scale: Scalable to >10 kg
Key Innovation: Use of TMSOTf (Trimethylsilyl trifluoromethanesulfonate) instead of the toxic and difficult-to-remove Tin(IV) Chloride (
Reagents
-
Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (from Protocol A).[3][4]
-
Base: Nucleobase (e.g., Cytosine, Uracil, or modified analog).
-
Silylating Agent: BSA (
-Bis(trimethylsilyl)acetamide) or HMDS.[7] -
Solvent: Acetonitrile (MeCN) for standard bases; 1,2-Dichloroethane (DCE) for unreactive bases.
Experimental Workflow
Figure 2: Process flow for the modified Vorbrüggen Glycosylation.
Step-by-Step Methodology
-
Silylation:
-
Suspend the nucleobase (1.0 eq) in dry MeCN (10 vol).
-
Add BSA (2.5 eq). Heat to 60–80 °C until a clear solution is obtained (indicates full silylation).
-
Note: If the base is acid-sensitive, cool to 0 °C before proceeding.
-
-
Coupling:
-
Add the Sugar Donor (1.0 eq) to the silylated base solution.
-
Cool to 0 °C.
-
Add TMSOTf (1.1 eq) dropwise. Caution: Fuming liquid.
-
Stir at RT.[11] Monitor by HPLC.
-
-
Workup:
-
Dilute with EtOAc.[1]
-
Pour into saturated
(careful of evolution). -
Wash organic layer with brine and dry over
.
-
-
Deprotection (Global):
-
Treat the protected nucleoside with 7N
in MeOH or NaOMe/MeOH to remove benzoyl groups. -
Isolate the final nucleoside by crystallization.
-
Part 4: Handling Difficult Substrates (2'-Modified Analogs)
For advanced antivirals like Remdesivir intermediates (2'-C-cyano or 2'-C-methyl), standard NGP is often not possible or reduced.
Challenges & Solutions
| Challenge | Technical Solution |
| Lack of NGP | If the 2-position has a substituent (e.g., 2'-F, 2'-Me) instead of an ester, β-selectivity is lost. Solution: Use thermodynamic control (higher temp) or bulky silyl protecting groups (TBDMS) on the 3/5-positions to sterically hinder the α-face. |
| Unreactive Bases | Weak nucleobases (e.g., 7-deaza purines) react poorly in MeCN. Solution: Switch solvent to 1,2-Dichloroethane (DCE) or Toluene . Use stronger activation (TMSOTf + TfOH). |
| Emulsions | Silylated byproducts can cause emulsions. Solution: Use a Citric Acid wash during workup to break silyl emulsions effectively. |
Part 5: Quality Control Specifications
For a validated protocol, the following specifications must be met before moving to the next step:
-
Water Content (Karl Fischer): Solvents must be < 0.05% water. Water destroys the oxocarbenium intermediate.
-
Donor Purity: The sugar donor must be >98% β-anomer.
-anomer impurities in the donor often translate directly to impurities in the product. -
Residual Silyl Groups: Ensure complete desilylation during workup; residual silyl groups can interfere with crystallization.
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.
-
Gilead Sciences Inc. (2020). Process for the preparation of Remdesivir. Organic Process Research & Development. Describes the scale-up of 2'-modified ribose coupling using NdCl3 and TMSOTf.
-
Merck & Co. (2021). Synthesis of Molnupiravir: An engineered enzymatic cascade. Demonstrates alternative biocatalytic routes for ribose coupling.
-
Niedballa, U., & Vorbrüggen, H. (1974). A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides. Journal of Organic Chemistry. The foundational paper for silyl-Hilbert-Johnson reaction.
-
BenchChem. (2025).[11] Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Application Note.
Sources
- 1. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 2. Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]
- 4. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]
- 5. US20210228605A1 - Isomorphs of remdesivir and methods for synthesis of same - Google Patents [patents.google.com]
- 6. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to Selective Protection Strategies for beta-D-Ribofuranose Hydroxyl Groups
Abstract: The selective protection and deprotection of hydroxyl groups on the beta-D-ribofuranose scaffold are fundamental to the chemical synthesis of RNA oligonucleotides, modified nucleosides, and antiviral therapeutics. The presence of three hydroxyl groups (a primary 5'-OH and two secondary 2' and 3'-OH groups) with similar reactivities presents a significant synthetic challenge.[1] This guide provides an in-depth analysis of field-proven strategies for the regioselective protection of these hydroxyls, emphasizing the chemical rationale behind the choice of protecting groups and providing detailed, validated protocols for their implementation.
The Synthetic Challenge: Reactivity of Ribofuranose Hydroxyls
The this compound ring contains three key hydroxyl groups that are the focal point of synthetic manipulation. Their relative reactivity is the cornerstone upon which all selective protection strategies are built.
-
5'-Hydroxyl (5'-OH): As a primary alcohol, the 5'-OH is the most sterically accessible and nucleophilic of the three. This inherent reactivity allows for its selective protection in the presence of the secondary 2' and 3'-hydroxyls using sterically demanding reagents.
-
2'- and 3'-Hydroxyls (2',3'-OH): These secondary alcohols are positioned as a cis-diol, a geometric arrangement that is crucial for specific protection strategies. While their individual reactivities are similar, making selective protection of one over the other challenging, their proximity allows them to be protected simultaneously with bridging groups.[2][3] The 2'-hydroxyl is of particular importance, as its protection is a critical decision in the synthesis of RNA sequences.[4]
The goal of any protection strategy is to introduce a group that is stable to subsequent reaction conditions but can be removed selectively and in high yield when desired.[4] This concept of "orthogonal protection," where different groups can be cleaved under specific and non-interfering conditions, is paramount in complex multi-step syntheses.[5][6]
Strategic Protection of the 5'-Hydroxyl Group
The enhanced reactivity of the primary 5'-OH allows for the use of bulky protecting groups that selectively react at this position due to sterics.
Trityl and Methoxytrityl Ethers
The triphenylmethyl (Trityl, Tr) group and its derivatives, particularly the 4,4'-dimethoxytrityl (DMT) group, are the most common choices for 5'-OH protection.[7]
-
Causality of Choice: The bulkiness of the trityl chloride reagent ensures high regioselectivity for the primary 5'-hydroxyl.[7] The DMT group is especially valuable in automated solid-phase synthesis because its cleavage under mild acidic conditions releases a brightly colored dimethoxytrityl cation, which can be quantified spectrophotometrically to monitor coupling efficiency in real-time.[8]
-
Mechanism: The reaction is a standard SN1-type ether formation where the trityl chloride forms a stabilized carbocation, which is then attacked by the primary alcohol. A non-nucleophilic base, such as pyridine or DIPEA, is used to scavenge the HCl byproduct.
Protocol 1: 5'-O-Dimethoxytritylation of Uridine
Materials:
-
Uridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve Uridine (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add DMT-Cl (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC.
-
Upon completion, quench the reaction by adding cold methanol (10% of pyridine volume) and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM) to yield the pure 5'-O-DMT-Uridine.
Protection of the 2',3'-cis-Diol
The cis orientation of the 2' and 3' hydroxyls allows for their simultaneous protection through the formation of a five-membered ring.
Acetal and Ketal Formation
The most common strategy for protecting the 2',3'-diol is the formation of a cyclic acetal or ketal, typically an isopropylidene ketal (acetonide).[3][9]
-
Causality of Choice: This reaction is typically performed under thermodynamic control using acetone or a derivative like 2,2-dimethoxypropane in the presence of an acid catalyst.[9] The resulting five-membered ring is stable to a wide range of conditions, including basic, reductive, and oxidative reagents, but is readily cleaved under mild aqueous acid, making it an excellent orthogonal protecting group.[3][10]
Protocol 2: Synthesis of 2',3'-O-Isopropylidene Uridine
Materials:
-
Uridine
-
Anhydrous Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH)
-
Triethylamine (TEA)
-
Silica Gel for column chromatography
Procedure:
-
Suspend Uridine (1.0 eq) in anhydrous acetone in a round-bottom flask.
-
Add 2,2-dimethoxypropane (3.0 eq) to the suspension.
-
Add a catalytic amount of p-TsOH (0.05 eq).
-
Stir the mixture at room temperature for 4-6 hours. The suspension should become a clear solution as the product forms. Monitor by TLC.
-
Once the reaction is complete, neutralize the acid by adding triethylamine (TEA) until the pH is ~7-8.
-
Concentrate the solution under reduced pressure to remove acetone and other volatiles.
Purification:
-
Purify the resulting crude solid by silica gel column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes or methanol/DCM) to isolate the pure 2',3'-O-Isopropylidene Uridine.
Transient Protection with Boronic Esters
For reactions where only the 5'-OH is intended to react, temporary protection of the 2',3'-diol can be achieved using boronic acids.[11]
-
Causality of Choice: A boronic acid, such as 4-(trifluoromethyl)phenylboronic acid, reacts reversibly with the cis-diol to form a cyclic boronic ester. This ester masks the 2' and 3' hydroxyls, directing subsequent reactions like glycosylation to the 5'-OH. The boronic ester is then easily hydrolyzed during aqueous workup, revealing the free diol and providing a highly efficient one-pot strategy.[11]
Selective Protection of the 2'-Hydroxyl Group
Protecting the 2'-OH while leaving the 3'-OH free is arguably the most critical and challenging step in preparing ribonucleoside monomers for automated RNA synthesis.[12][13]
Silyl Ethers: The Workhorse of RNA Synthesis
Bulky silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS or TBS) group, are the most widely used protecting groups for the 2'-OH in solid-phase RNA synthesis.[13][14][15]
-
Causality of Choice: The TBDMS group offers an ideal balance of stability and reactivity. It is stable to the acidic conditions used for 5'-DMT removal and the basic conditions of phosphoramidite coupling.[8] Crucially, it can be cleanly removed at the end of the synthesis using a fluoride source, such as tetrabutylammonium fluoride (TBAF), under conditions that do not degrade the newly synthesized RNA chain.[16]
-
The Challenge of Selectivity: Direct silylation of a 5'-protected ribonucleoside often yields a mixture of 2'- and 3'-silylated isomers, which can be difficult to separate.[13][15] Strategies to improve 2'-selectivity often involve multi-step protection/deprotection sequences or the use of specialized catalysts.[15]
Protocol 3: Selective 2'-O-TBDMS Protection of 5'-O-DMT-Uridine
Materials:
-
5'-O-DMT-Uridine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Silver nitrate (AgNO₃)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Silica Gel for column chromatography
Procedure:
-
Co-evaporate 5'-O-DMT-Uridine (1.0 eq) with anhydrous pyridine twice and dissolve in fresh anhydrous pyridine.
-
Add silver nitrate (AgNO₃, 1.5 eq) to the solution and stir in the dark for 1 hour at room temperature.
-
Add TBDMS-Cl (1.2 eq) and continue stirring in the dark for 4-6 hours. The reaction forms a precipitate of AgCl.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and filter through a pad of celite to remove the silver salts.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
-
The desired 2'-O-TBDMS isomer must be carefully separated from the 3'-O-TBDMS isomer and any disilylated byproducts. This is typically achieved by meticulous silica gel column chromatography using a non-polar solvent system (e.g., a hexanes/ethyl acetate gradient).
Orthogonal Protection Strategies: A Summary
The ability to deprotect one hydroxyl group without affecting others is the essence of an orthogonal strategy.[5][17] This allows for precise, stepwise modifications of the ribose ring. The choice of protecting groups is dictated by the overall synthetic plan.
| Protecting Group | Abbreviation | Target OH | Introduction Conditions | Cleavage Conditions | Orthogonal To |
| Dimethoxytrityl | DMT | 5'-OH | DMT-Cl, Pyridine | Mild Acid (e.g., 3% TCA in DCM) | Silyl Ethers, Acetals, Base-labile groups |
| tert-Butyldimethylsilyl | TBDMS/TBS | 2'-OH (or 3') | TBDMS-Cl, Base (Imidazole, AgNO₃) | Fluoride Ion (e.g., TBAF, HF-Pyridine) | Acid-labile (DMT), Base-labile groups |
| Isopropylidene | - | 2',3'-Diol | Acetone, Acid Catalyst (p-TsOH) | Aqueous Acid (e.g., 80% Acetic Acid) | Silyl Ethers, Trityl Ethers, Base-labile groups |
| Levulinoyl | Lev | 2' or 3'-OH | Levulinic Anhydride, DMAP | Hydrazine monohydrate in Pyridine/AcOH | Acid/Base-labile groups, Silyl Ethers |
| Fluorenylmethoxycarbonyl | Fmoc | 2' or 3'-OH | Fmoc-Cl, Pyridine | Base (e.g., Piperidine, DBU) | Acid-labile (DMT), Silyl Ethers |
Visualization of Synthetic Strategy
Workflow for Protecting Group Selection
The following diagram illustrates a simplified decision-making process for selecting a protection strategy based on the synthetic target.
Caption: Decision workflow for choosing a ribose protection strategy.
Orthogonal Deprotection Scheme
This diagram shows a fully protected ribonucleoside and the specific reagents used to selectively remove each protecting group.
Caption: An orthogonal protection scheme for this compound.
References
- Regioselective O-Glycosylation of Nucleosides via the Temporary 2',3'-Diol Protection by a Boronic Ester for the Synthesis of Disaccharide Nucleosides. PMC - NIH.
- Protection of 2′-Hydroxy Functions of Ribonucleosides. Deep Blue Repositories.
- A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC.
- Orthogonal protecting group strategies in carbohydrate chemistry.
- WO2000042057A1 - Protecting groups for carbohydrate synthesis.
- Novel protecting groups in carbohydrate chemistry. Comptes Rendus de l'Académie des Sciences.
- Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphon
- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry.
- Protecting groups for RNA synthesis: an increasing need for selective preparative methods. Chemical Society Reviews (RSC Publishing).
- Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis.
- Description of the rationale involving cis‐2',3'‐diol‐protection of...
- RNA Synthesis - Options for 2'-OH Protection. Glen Research.
- Practical Silyl Protection of Ribonucleosides. PMC - NIH.
- Protection of 5′-Hydroxy Functions of Nucleosides. Deep Blue Repositories.
- The synthesis of oligoribonucleotides. II. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VII.
- Carbohydrate acetalis
- Protection of 1,2-/1,3-Diols.
- Acetal Form
- Protection of Nucleosides for Oligonucleotide Synthesis. Deep Blue Repositories.
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. WO2000042057A1 - Protecting groups for carbohydrate synthesis - Google Patents [patents.google.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. glenresearch.com [glenresearch.com]
- 9. Carbohydrate acetalisation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Regioselective O-Glycosylation of Nucleosides via the Temporary 2',3'-Diol Protection by a Boronic Ester for the Synthesis of Disaccharide Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. atdbio.com [atdbio.com]
- 14. Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Practical Silyl Protection of Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose
Application Note: High-Purity Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl- -D-ribofuranose
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-
Unlike generic preparations, this guide focuses on the "Modified Recondo" approach, a telescoped three-step sequence (Methylation
Strategic Context & Mechanism
The synthesis relies on Neighboring Group Participation (NGP) . The benzoyl group at C2 is essential not just for protection, but for stereochemical direction.
-
Methylation: Locks the ribose in the furanose form.
-
Benzoylation: Protects hydroxyls with stable ester groups.
-
Acetolysis: The key step. Strong acid converts the stable methyl glycoside into the reactive 1-acetate.
Why the
Reaction Pathway Visualization
The following diagram illustrates the chemical transformation and the critical intermediates.
Figure 1: Reaction pathway from D-Ribose to the crystalline
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity Requirement |
| D-Ribose | Starting Material | >99%, Dry (<0.5% water) |
| Methanol (MeOH) | Solvent/Reactant | Anhydrous |
| Acetyl Chloride (or SOCl2) | Acid Generator | Reagent Grade |
| Pyridine | Solvent/Base | Dry (KOH treated) |
| Benzoyl Chloride (BzCl) | Protecting Agent | Distilled if yellow |
| Acetic Anhydride (Ac2O) | Reagent | Reagent Grade |
| Sulfuric Acid (H2SO4) | Catalyst | 98% Conc.[1][2][3] |
Step-by-Step Methodology
Stage 1: Methylation (Formation of Methyl Ribofuranoside)
Goal: Lock the cyclic hemiacetal into the furanose ring size.
-
Setup: Equip a 1L 3-neck round-bottom flask (RBF) with a drying tube (CaCl2) and an addition funnel.
-
Acid Generation: Add 500 mL anhydrous Methanol to the flask. Cool to 0–5°C in an ice bath. Dropwise add 25 mL Acetyl Chloride (generates anhydrous HCl in situ). Alternatively, bubble 20g of HCl gas.
-
Addition: Add 50.0 g (0.33 mol) D-Ribose in portions. The solution will clarify.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours.
-
Checkpoint: TLC (15% MeOH in DCM) should show consumption of D-Ribose (
) and formation of methyl riboside (streak/spot at ).
-
-
Neutralization: Add 150 mL Pyridine to the reaction mixture. Concentrate the solution under reduced pressure (Rotavap) at 35°C to a viscous syrup.
-
Note: Do not distill to dryness; residual pyridine is necessary for the next step.
-
Stage 2: Benzoylation
Goal: Protect hydroxyl groups at C2, C3, and C5.
-
Solvation: Redissolve the syrup from Stage 1 in 200 mL Pyridine . Cool to 0°C.[4][5]
-
Addition: Dropwise add 130 mL (1.12 mol, ~3.3 eq) Benzoyl Chloride . Maintain internal temperature <10°C. This reaction is exothermic.
-
Reaction: Allow to warm to RT and stir for 12–16 hours (overnight).
-
Workup (Extraction):
-
Pour the mixture into 1 L Ice Water with vigorous stirring. The product will separate as a gummy oil or semi-solid.
-
Extract with Dichloromethane (DCM) (2 x 300 mL) .
-
Wash Organic layer: 2x with cold 1M H2SO4 (to remove pyridine), 2x with Sat. NaHCO3 (to remove benzoic acid), 1x Brine.
-
Dry over MgSO4 and concentrate to a thick yellow syrup (Methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside).
-
Stage 3: Acetolysis & Crystallization (The Critical Step)
Goal: Swap 1-OMe for 1-OAc and crystallize the
-
Dissolution: Dissolve the syrup from Stage 2 in 200 mL Glacial Acetic Acid and 40 mL Acetic Anhydride .
-
Acid Catalysis: Cool to 0–5°C. Slowly add 15 mL Conc. H2SO4 dropwise.[4]
-
Warning: Highly exothermic. Temperature control is vital to prevent decomposition (charring).
-
-
Reaction: Stir at RT for 2–4 hours.
-
Quenching: Pour onto 500 g Crushed Ice . Stir for 30 mins. The product usually precipitates as a gummy solid.
-
Isolation: Decant the water. Dissolve the gum in minimal hot Ethanol (EtOH) or Methanol .
-
Crystallization: Allow the solution to cool slowly to RT, then refrigerate (4°C).
-
Seeding: If available, add a seed crystal of the
-anomer. -
Result: White needles should form. Filter and wash with cold EtOH.
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis.
Quality Control & Specifications
Analytical Data
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 128–132°C (Sharp melting point indicates high
purity). -
Specific Rotation:
to (c=1, CHCl3). -
Yield: Expect 60–70% overall from D-Ribose.
NMR Interpretation ( H NMR, 400 MHz, CDCl )
The anomeric proton (H-1) is the diagnostic signal for purity.
| Proton | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| H-1 | 6.43 ppm | Singlet (s) | < 1 Hz | Diagnostic for |
| H-3 | 5.92 ppm | dd | - | Ring proton |
| H-2 | 5.80 ppm | d | 5.0 Hz | Ring proton |
| Aromatics | 7.3 – 8.1 ppm | m | - | Benzoyl groups (15H) |
| Acetyl-CH3 | 2.00 ppm | s | - | 1-OAc group |
Note: The
Troubleshooting & Optimization
Issue: "Oiling Out" during Crystallization
-
Cause: Presence of
-anomer impurities or residual benzoic acid preventing lattice formation. -
Solution:
-
Triturate the oil with cold ether/hexane to remove organic impurities.
-
Redissolve in hot EtOH. Add water dropwise until slightly turbid, then reheat to clear and cool very slowly.
-
Seed crystals are critical. If you lack seeds, scratch the glass wall of the flask with a glass rod to induce nucleation.
-
Issue: Low Yield in Acetolysis
-
Cause: Temperature spike during H2SO4 addition caused sugar decomposition (darkening/blackening).
-
Solution: Ensure the internal temperature never exceeds 10°C during acid addition. Add acid over 30 minutes if necessary.
Safety & Hazards
-
Pyridine: Toxic, noxious odor, affects male fertility. Handle only in a fume hood.
-
Benzoyl Chloride: Lachrymator. Reacts violently with water.
-
Sulfuric Acid: Corrosive. Always add acid to solvent, never reverse.
References
-
Recondo, E. F., & Rinderknecht, H. (1959). Eine neue Darstellung von 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Helvetica Chimica Acta, 42(4), 1171-1173.
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Standard text for nucleoside chemistry).
- Guthrie, R. D., & Smith, M. (1974). Carbohydrate Chemistry.
-
PubChem Compound Summary. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.[1][3][5][7][8][9][10][11][12][13] National Center for Biotechnology Information. Retrieved October 26, 2023. [3]
Sources
- 1. beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate(6974-32-9) 1H NMR spectrum [chemicalbook.com]
- 2. synthose.com [synthose.com]
- 3. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 4. On the Use of 3,5-Di-O-benzylidene and 3,5-Di-O-(di-tert-butylsilylene)-2-O-benzylarabinothiofuranosides and their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides: Importance of the Activation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]
- 9. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]
- 10. 1-O-ACETYL-2,3,5-TRI-O-BENZOYL-BETA-D-RIBOFURANOSE CAS#: 91110-24-6 [m.chemicalbook.com]
- 11. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | C28H24O9 | CID 10929242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Studies on synthesis and structure of O-beta-D-ribofuranosyl(1"-->2')ribonucleosides and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
procedure for coupling beta-D-ribofuranose with purine bases
Application Note & Protocol
Topic: Strategic Coupling of β-D-Ribofuranose with Purine Bases: The Vorbrüggen Glycosylation Approach
Audience: Researchers, scientists, and drug development professionals.
Abstract: The synthesis of nucleosides, the fundamental building blocks of nucleic acids and critical components in numerous antiviral and anticancer therapeutics, is a cornerstone of medicinal chemistry and chemical biology. The formation of the N-glycosidic bond between a sugar moiety and a nucleobase is the most crucial step in their synthesis. This document provides a detailed protocol and technical guide for the coupling of a protected β-D-ribofuranose derivative with purine bases using the silyl-Hilbert-Johnson reaction, commonly known as the Vorbrüggen glycosylation. We will explore the underlying mechanism, explain the rationale behind reagent selection, and provide a step-by-step experimental procedure, including work-up, purification, and characterization.
Principle and Mechanism of the Vorbrüggen Glycosylation
The Vorbrüggen glycosylation is the most widely employed method for the synthesis of N-nucleosides. The reaction's success hinges on a Lewis acid-catalyzed S_N2-like displacement mechanism.
Core Rationale:
-
Activation of the Ribose: The ribose derivative is activated by a leaving group at the anomeric (C1') position, typically an acetate or benzoate. A Lewis acid catalyst coordinates to the C2'-O-benzoyl group, which then facilitates the departure of the C1'-O-acetyl group. This generates a stabilized, resonance-delocalized acyloxonium ion intermediate. This intermediate is crucial as it sterically hinders attack from the top (β) face, ensuring the desired β-anomer is the major product.
-
Activation of the Purine Base: The purine base (e.g., adenine or guanine) is made more nucleophilic and soluble in aprotic organic solvents by silylation. This is typically achieved by treating the purine with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). The silyl groups are introduced onto the exocyclic amino groups and ring nitrogens. This has the dual benefit of increasing nucleophilicity and protecting these positions from undesired side reactions.
-
The Coupling Event: The silylated purine, now a potent nucleophile, attacks the C1' carbon of the acyloxonium ion from the bottom (α) face. This stereospecific attack results in an inversion of configuration at the anomeric center, leading to the formation of the desired β-N-glycosidic bond.
The reaction's regioselectivity (N9 vs. N7 alkylation in purines) is also a key consideration. For purines like adenine and guanine, the thermodynamically more stable N9-isomer is predominantly formed.
Reaction Mechanism Overview
Application Notes & Protocols: One-Pot Enzymatic Synthesis of Nucleosides from D-Ribose
Abstract: Nucleoside analogues are a cornerstone of modern medicine, serving as critical antiviral and anticancer agents.[1][2] Traditional chemical synthesis of these complex molecules is often a multi-step, resource-intensive process requiring extensive use of protecting groups and harsh reagents, leading to low overall yields and significant environmental waste.[3][4] This guide details a robust and elegant chemoenzymatic strategy that leverages a multi-enzyme cascade for the one-pot synthesis of nucleosides directly from D-ribose. By harnessing the specificity and efficiency of biocatalysts, this approach offers a streamlined, scalable, and greener alternative for drug discovery and development. We provide the scientific rationale behind the enzymatic cascade, detailed protocols for synthesis and analysis, and troubleshooting insights for researchers, scientists, and drug development professionals.
The Strategic Advantage of Enzymatic Synthesis
The appeal of enzymatic methods over traditional organic chemistry for nucleoside synthesis lies in several key advantages:
-
Stereo- and Regioselectivity: Enzymes exhibit exquisite control over chemical reactions, ensuring the formation of the correct β-anomer of the nucleoside without the need for complex protecting group chemistry.[3] This eliminates multiple synthesis and deprotection steps common in chemical routes.[5]
-
Mild Reaction Conditions: Biocatalytic reactions occur in aqueous media under mild conditions (neutral pH, moderate temperatures), preserving sensitive functional groups on the nucleobase and sugar.[5][6]
-
Reduced Environmental Impact: The use of water as a solvent and the elimination of toxic reagents and heavy metal catalysts make enzymatic synthesis a significantly "greener" and more sustainable technology.[6][7]
-
Process Simplification: The ability to perform multiple reaction steps in a single vessel ("one-pot") dramatically reduces downstream processing, purification efforts, and overall production time.[8][9]
The Core of the Process: A Three-Enzyme Cascade
The one-pot synthesis of nucleosides from D-ribose is powered by a finely tuned cascade of three key enzymes. This system efficiently converts a simple pentose sugar into the activated ribose donor required for glycosidic bond formation, all within a single reaction vessel.[10]
-
Ribokinase (RK): The cascade begins with the ATP-dependent phosphorylation of D-ribose at the 5'-position, yielding D-ribose-5-phosphate (R5P). This initial step activates the otherwise inert ribose sugar for subsequent enzymatic transformations.
-
Phosphopentomutase (PPM): PPM catalyzes the critical intramolecular transfer of the phosphate group from the C5 to the C1 position, converting R5P into α-D-ribofuranose 1-phosphate (R1P).[11][12] This isomerization is essential, as R1P is the key activated sugar donor for the final step.
-
Nucleoside Phosphorylase (NP): This enzyme catalyzes the reversible phosphorolysis of a nucleoside.[13] In the synthesis direction, it facilitates the formation of a C-N glycosidic bond between the C1 of R1P and a nitrogen atom of the target nucleobase, releasing inorganic phosphate and forming the desired β-nucleoside.[8][10] The choice of NP is critical, as they exhibit specificity for either purine (Purine Nucleoside Phosphorylase, PNP) or pyrimidine (Pyrimidine Nucleoside Phosphorylase, PyNP) bases.[14]
The overall enzymatic cascade is illustrated below.
Experimental Protocol: Synthesis of Ribavirin
This protocol provides a method for the synthesis of the antiviral drug Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide), a broad-spectrum antiviral agent.[15][16]
Materials and Reagents
| Reagent | Grade | Supplier | Comments |
| D-Ribose | ≥99% | Standard Supplier | |
| 1,2,4-Triazole-3-carboxamide (TCA) | ≥98% | Standard Supplier | The nucleobase acceptor. |
| Adenosine 5'-triphosphate (ATP) | Disodium Salt, ≥99% | Standard Supplier | Phosphate donor for the Ribokinase reaction. |
| Potassium Phosphate Buffer (pH 7.5) | Molecular Biology | In-house or Supplier | Prepare a 1.0 M stock solution. |
| Magnesium Chloride (MgCl₂) | ≥99% | Standard Supplier | Cofactor for Ribokinase. Prepare a 1.0 M stock solution. |
| Recombinant Ribokinase (RK) | >10 U/mg | Commercial/In-house | e.g., from E. coli. |
| Recombinant Phosphopentomutase (PPM) | >10 U/mg | Commercial/In-house | e.g., from E. coli or Thermus thermophilus.[10] |
| Recombinant Purine Nucleoside Phosphorylase (PNP) | >10 U/mg | Commercial/In-house | e.g., from E. coli or Aeromonas hydrophila.[16][17] Must accept TCA. |
| Deionized Water | Type 1 | N/A | |
| Methanol / Acetonitrile | HPLC Grade | Standard Supplier | For reaction quenching and HPLC analysis. |
Step-by-Step Synthesis Protocol
The entire workflow from reaction setup to product analysis is outlined below.
-
Reaction Mixture Preparation:
-
In a sterile 50 mL conical tube, combine the following reagents to the specified final concentrations in a total volume of 20 mL. It is recommended to add the enzymes last.
-
D-Ribose: 50 mM
-
1,2,4-Triazole-3-carboxamide (TCA): 60 mM (1.2 equivalents)
-
ATP: 55 mM (1.1 equivalents)
-
Potassium Phosphate Buffer (pH 7.5): 100 mM
-
MgCl₂: 10 mM
-
-
Vortex gently to dissolve all components completely.
-
-
Enzyme Addition:
-
Add the three enzymes to the reaction mixture. Optimal enzyme concentrations should be determined empirically, but a starting point is:
-
Ribokinase (RK): 20 U/mL
-
Phosphopentomutase (PPM): 20 U/mL
-
Purine Nucleoside Phosphorylase (PNP): 40 U/mL
-
-
Gently invert the tube several times to mix. Do not vortex vigorously to avoid denaturing the enzymes.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking incubator (approx. 150 rpm).
-
The reaction time can vary from 12 to 48 hours depending on enzyme activity and substrate concentrations.[15]
-
-
Reaction Monitoring by HPLC:
-
Periodically (e.g., every 4-6 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the enzymatic reaction immediately by adding 150 µL of cold methanol or by heating at 95°C for 5 minutes.
-
Centrifuge the quenched sample at >12,000 x g for 10 minutes to pellet the precipitated enzymes and proteins.
-
Analyze the supernatant by reverse-phase HPLC to monitor the consumption of TCA and the formation of Ribavirin.[18][19]
-
Typical HPLC Conditions:
-
-
Reaction Termination and Enzyme Removal:
-
Once HPLC analysis indicates that the reaction has reached completion (i.e., no further increase in product concentration), terminate the reaction.
-
Heat the entire reaction mixture to 95°C for 10 minutes to denature and precipitate the enzymes.
-
Cool the mixture on ice for 20 minutes, then centrifuge at 10,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude Ribavirin product.
-
-
Product Purification:
-
The crude product can be purified using column chromatography (e.g., silica gel or a suitable ion-exchange resin) to remove unreacted substrates, ATP/ADP, and salts.
-
Pool the fractions containing pure Ribavirin, as determined by HPLC analysis.
-
-
Final Product Analysis:
-
Confirm the identity and purity (>99.5%) of the final product using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[15][20]
-
Lyophilize the pure fractions to obtain Ribavirin as a white solid. Calculate the final yield. Yields for enzymatic synthesis of Ribavirin can range from 32% to over 80%, depending on the specific system and conditions.[15][17]
-
Key Considerations and Field Insights
-
Enzyme Source and Stability: The use of enzymes from thermophilic organisms (e.g., Thermus thermophilus) can offer enhanced stability at higher reaction temperatures, potentially increasing reaction rates and reducing microbial contamination risk.[10]
-
Equilibrium Shifting: The NP-catalyzed step is reversible.[13] To drive the reaction towards product formation, an excess of the nucleobase acceptor (e.g., TCA) is typically used. In some syntheses, using a modified sugar donor where the leaving nucleobase precipitates out of solution can make the reaction effectively irreversible.[16][21]
-
Substrate Specificity of NPs: This is the most critical factor for adapting the protocol to other nucleosides. A PNP with broad substrate specificity is required to synthesize purine analogues, while a PyNP is needed for pyrimidine analogues.[22] Extensive screening may be necessary to find an enzyme that accepts a modified or unnatural base.[17]
-
ATP Regeneration: For large-scale synthesis, the cost of ATP can be prohibitive. An ATP regeneration system, such as using polyphosphate kinase (PPK) or acetate kinase, can be coupled to the reaction to continuously regenerate ATP from ADP, drastically reducing the required amount of this expensive reagent.[5][23]
References
-
Mikhailopulo, I. A., & Zinchenko, A. I. (2010). One-Pot Enzymatic Transformation of D-Pentoses into Nucleosides. Bentham Open. Available at: [Link]
-
Kaspar, F., et al. (2020). Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System. Frontiers in Chemistry. Available at: [Link]
-
Kamel, S., et al. (2018). Enzymatic synthesis of nucleoside analogues: one-pot transglycosylation versus a sequential two-step reaction. ResearchGate. Available at: [Link]
-
Zinchenko, A. I., & Mikhailopulo, I. A. (2010). One-Pot Enzymatic Transformation of D-Pentoses into Nucleosides. The Open Bio-technology Journal. Available at: [Link]
-
Glemann, F., et al. (2024). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences. Available at: [Link]
-
Wei, T., et al. (2013). Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli. African Journal of Biotechnology. Available at: [Link]
-
Fernandez-Lucas, J. (2011). Enzymatic Synthesis of Modified Nucleosides. ResearchGate. Available at: [https://www.researchgate.net/publication/265089334_Enzymatic_Synthesis_of_Modified_Nucleosides]([Link]_ of_Modified_Nucleosides)
-
Johnson, R. A., & Walseth, T. F. (1982). A method for the enzymatic synthesis and purification of [α- 32 P]nucleoside triphosphates. Nucleic Acids Research. Available at: [Link]
-
BOC Sciences. (2024). Chemical vs Enzymatic Nucleic Acid Synthesis: Pros & Cons Explained. YouTube. Available at: [Link]
-
Kamel, S., et al. (2022). Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. Expert Opinion on Drug Discovery. Available at: [Link]
-
Ubiali, D., et al. (2019). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. Catalysts. Available at: [Link]
-
Timofeev, V. I., et al. (2021). Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways. International Journal of Molecular Sciences. Available at: [Link]
-
Lewkowicz, E. S., & Iribarren, A. M. (2006). Nucleoside Phosphorylases. ResearchGate. Available at: [Link]
-
Camici, L., et al. (2006). Pentose phosphates in nucleoside interconversion and catabolism. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Available at: [Link]
-
Garcia-Ruiz, E., et al. (2023). Engineering a bifunctional fusion purine/pyrimidine nucleoside phosphorylase for the production of nucleoside analogs. Docta Complutense. Available at: [Link]
-
Garcia-Ruiz, E., et al. (2023). Engineering a Bifunctional Fusion Purine/Pyrimidine Nucleoside Phosphorylase for the Production of Nucleoside Analogs. International Journal of Molecular Sciences. Available at: [Link]
-
Poudel, I., et al. (2023). DNA Synthesis: Chemical, Enzymatic, or Both?. BioProcess International. Available at: [Link]
-
Sakharov, V., et al. (2015). An Efficient Chemoenzymatic Process for Preparation of Ribavirin. Semantic Scholar. Available at: [Link]
-
Ansa Biotechnologies, Inc. (2022). Chemical vs. Enzymatic DNA Synthesis Techniques. Ansa Bio. Available at: [Link]
-
Sakharov, V., et al. (2015). An Efficient Chemoenzymatic Process for Preparation of Ribavirin. ResearchGate. Available at: [Link]
-
Ubiali, D., et al. (2019). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. MDPI. Available at: [Link]
-
Iribarren, A. M., & Lewkowicz, E. S. (2008). Coupled biocatalysts applied to the synthesis of nucleosides. Oxford Academic. Available at: [Link]
-
Mikhailopulo, I. A., et al. (2013). Synthesis of Cladribine via an Enzymatic Transglycosylation of Purine Heterocyclic Bases. ResearchGate. Available at: [Link]
-
Wright, R. S., & Khorana, H. G. (1956). Phosphorylated Sugars. I. A Synthesis of β-D-Ribofuranose 1-Phosphate. Journal of the American Chemical Society. Available at: [Link]
-
LibreTexts Medicine. (2021). 7.2: Nucleotide synthesis. Available at: [Link]
-
Gomez de Santos, P., et al. (2021). Green Production of Cladribine by Using Immobilized 2′-Deoxyribosyltransferase from Lactobacillus delbrueckii Stabilized through a Double Covalent/Entrapment Technology. International Journal of Molecular Sciences. Available at: [Link]
-
Glemann, F., et al. (2021). A Novel One-Pot Enzyme Cascade for the Biosynthesis of Cladribine Triphosphate. Molecules. Available at: [Link]
-
Gehrke, C. W., & Kuo, K. C. (Eds.). (1990). Analytical Methods for Major and Modified Nucleosides - HPLC, GC, MS, NMR, UV and FT-IR. Elsevier. Available at: [Link]
-
Contente, M. L., & Paradisi, F. (2021). Biocatalytic routes to anti-viral agents and their synthetic intermediates. Catalysis Science & Technology. Available at: [Link]
-
Pomerantz, S. C., & McCloskey, J. A. (2010). Base Composition Analysis of Nucleosides Using HPLC. ResearchGate. Available at: [Link]
- Kowalczyk, P., et al. (2017). The method of synthesis and purification of a nucleoside and/or a nucleotide... Google Patents.
-
Yilmaz, I., & Uludag, N. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Phosphopentomutase. Retrieved February 23, 2026, from [Link]
-
The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column. Retrieved February 23, 2026, from [Link]
-
Fateev, I. V., et al. (2022). Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine. Molecules. Available at: [Link]
-
Chan, C. M., & Huang, Y. (2023). HPLC Analysis of tRNA-Derived Nucleosides. Current Protocols. Available at: [Link]
-
Glemann, F., et al. (2024). A deamination-driven biocatalytic cascade for the synthesis of ribose-1-phosphate. Green Chemistry. Available at: [Link]
-
Chen, R., et al. (2023). Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. Catalysts. Available at: [Link]
-
Mikhailopulo, I. A., & Wnuk, S. F. (Eds.). (2023). Biotechnological and Biomedical Applications of Enzymes Involved in the Synthesis of Nucleosides and Nucleotides—2nd Edition. MDPI. Available at: [Link]
-
Chen, Y., et al. (2023). β-d-Ribofuranose as a Core with a Phosphodiester Moiety as the Enzyme Recognition Site for Codrug Development. Molecules. Available at: [Link]
Sources
- 1. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. madridge.org [madridge.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs [mdpi.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. ansabio.com [ansabio.com]
- 8. benthamopen.com [benthamopen.com]
- 9. A New Strategy for the Synthesis of Nucleosides: One-Pot Enzymatic Transformation of D-Pentoses into Nucleosides [benthamopenarchives.com]
- 10. mdpi.com [mdpi.com]
- 11. Pentose phosphates in nucleoside interconversion and catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphopentomutase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]
- 17. Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation [mdpi.com]
- 18. thepharmajournal.com [thepharmajournal.com]
- 19. helixchrom.com [helixchrom.com]
- 20. Analytical Methods for Major and Modified Nucleosides - HPLC, GC, MS, NMR, UV and FT-IR, Volume 45A - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 21. Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System [frontiersin.org]
Application Note: Solid-Phase Synthesis of Ribofuranose Scaffolds
Executive Summary
The ribofuranose ring is a privileged scaffold in medicinal chemistry, serving as the chiral backbone for RNA therapeutics (siRNA, mRNA, aptamers), antiviral nucleoside analogues (e.g., Remdesivir), and diverse glycomimetics. Unlike deoxyribose, the presence of the 2'-hydroxyl group introduces significant synthetic challenges—specifically steric hindrance during coupling and the risk of 2'→3' isomerization.[1]
This guide details the solid-phase synthesis (SPS) strategies for ribofuranose-based compounds. It moves beyond standard DNA synthesis protocols to address the specific orthogonal protection strategies and coupling cycles required for high-fidelity RNA and ribose-analogue assembly.
Strategic Scaffolding: Resin & Linker Selection
The success of a ribofuranose synthesis campaign relies heavily on the initial choice of solid support.[2] The linker must withstand the repetitive basic or acidic conditions of the synthesis cycle while allowing clean cleavage at the end.
Resin Selection Matrix
| Support Type | Core Material | Loading Capacity | Application |
| CPG (Controlled Pore Glass) | Rigid Glass | 20–40 µmol/g | Standard RNA/Oligo synthesis (<100 mer). Fast kinetics due to rigid pores. |
| Polystyrene (PS) | Crosslinked PS | 40–80 µmol/g | Large-scale synthesis. Higher loading but requires higher swelling (Toluene/DCM). |
| Macroporous PS | Highly Crosslinked | 100–300 µmol/g | Combinatorial libraries (e.g., Nanokan™). High capacity for small molecule analogues. |
Linker Chemistry: The Anchor Point
For ribofuranose scaffolds, we distinguish between Oligonucleotide Synthesis (3'-attachment) and Library Synthesis (often 2',3'-attachment or 1'-attachment).
-
Succinyl Linker: The industry standard for 3'-terminal attachment. Vulnerable to premature cleavage during extended basic treatments.
-
UnyLinker (Universal Support): Eliminates the need for nucleoside-specific supports.[3] It uses a cyclic phosphate mechanism to cleave the 3'-phosphate, leaving a native 3'-OH.
-
Acetal Linker (Library Specific): For combinatorial exploration of nucleobases, the ribose is anchored via the 2',3'-diol using a cyclic acetal. This leaves the anomeric center (C1) free for glycosylation reactions.
Protecting Group Strategy: The 2'-OH Dilemma
The 2'-hydroxyl is the defining feature of ribofuranose and the primary source of synthetic difficulty. It requires a protecting group that is orthogonal to the 5'-DMT acid-labile group and stable during phosphoramidite coupling.
Comparative Analysis of 2'-Protecting Groups[4][5]
| Feature | TBDMS (t-Butyldimethylsilyl) | TOM (Triisopropylsilyloxymethyl) | ACE (Bis(2-acetoxyethoxy)methyl) |
| Steric Bulk | High | Low | Moderate |
| Coupling Time | 6–10 min | 2–3 min | 2–5 min |
| Coupling Efficiency | ~98.5% | >99.0% | >99.0% |
| Deprotection | Fluoride (TBAF/TEA·3HF) | Fluoride (TBAF) | Acidic (pH 3 buffer) |
| Primary Use | Standard RNA, Short Oligos | Long RNA (>50 mer), difficult sequences | High-throughput, parallel synthesis |
Expert Insight: For sequences >40 nucleotides, switch to TOM protection. The acetal spacer pushes the bulky silyl group away from the reaction center, significantly increasing coupling efficiency and reducing n-1 deletion sequences.
Protocol A: High-Fidelity RNA Solid-Phase Synthesis
Application: Synthesis of siRNA, aptamers, or RNA oligonucleotides using 2'-TBDMS/TOM phosphoramidites.
Reagents Preparation
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile (ACN). Note: ETT is superior to tetrazole for RNA due to higher acidity (pKa 4.28).
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/Water (70:20:10).
-
Capping A: Acetic anhydride/THF.
-
Capping B: N-Methylimidazole/THF.
-
Deblock: 3% Trichloroacetic acid (TCA) in DCM. Avoid DCA for RNA to prevent depurination.
Synthesis Cycle (Automated)
Perform the following steps for each nucleotide addition (1 µmol scale):
-
Detritylation:
-
Flow 3% TCA/DCM for 60-80 seconds. Monitor trityl color (orange) until clear.
-
Wash: ACN (30s).
-
-
Coupling:
-
Inject 0.1 M Phosphoramidite + 0.25 M ETT (1:1 ratio).
-
Wait Time: 6 minutes (TBDMS) or 3 minutes (TOM).
-
Wash: ACN (20s).
-
-
Capping:
-
Inject Cap A + Cap B (1:1).
-
Wait Time: 45 seconds. Critical to prevent n-1 deletions.
-
Wash: ACN (20s).
-
-
Oxidation:
-
Inject Iodine solution.
-
Wait Time: 60 seconds.
-
Wash: ACN (30s).
-
Cleavage and Deprotection (The "Two-Pot" Method)
-
Base Cleavage: Treat resin with Ammonia/Methylamine (AMA) 1:1 for 30 min at 65°C. This cleaves the linker and removes exocyclic amine protection (Ac, Bz).
-
Evaporate to dryness.
-
-
2'-Desilylation: Resuspend pellet in 100 µL DMSO + 125 µL TEA·3HF.[4][5] Heat at 65°C for 2.5 hours.
-
Quench: Add 1 mL Isopropanol to precipitate the RNA. Centrifuge and wash.
Protocol B: Combinatorial Synthesis of Nucleoside Analogues
Application: Creating libraries of C1-modified ribofuranose analogues (e.g., C-nucleosides) for antiviral screening. Strategy: Immobilize Ribose via 2',3'-acetal, leaving C1 free for modification.
Resin Loading (Acetal Linkage)
-
Resin: Acid-labile Wang Resin or Rink Acid Resin.
-
Linker Attachment: React resin with 4-oxopentanoic acid (levulinic acid derivative) to create a ketone-functionalized support.
-
Ribose Loading: Swell resin in Dioxane. Add 5 equivalents of D-Ribose, 0.1 eq pTSA, and Trimethyl orthoformate (drying agent). Reflux for 4 hours.
C1-Diversification (Vorbrüggen Coupling on Solid Phase)
-
Activation: Wash resin with Anhydrous DCM (3x).
-
Silylation: Add BSA (Bis(trimethylsilyl)acetamide) (5 eq) to the resin to protect the 5'-OH transiently.
-
Glycosylation:
-
Add Silylated Nucleobase (5 eq) + TMSOTf (0.5 eq) in DCM/Acetonitrile.
-
Shake at Room Temp for 2 hours.
-
Note: The β-stereoselectivity is directed by the 2'-O-participation from the acetal ring (neighboring group participation).
-
-
Cleavage: Treat resin with 50% TFA/DCM for 30 mins. This simultaneously cleaves the acetal linker and releases the free nucleoside analogue.
Visualization of Workflows
Logic Flow: Choosing the Right Strategy
The following diagram illustrates the decision process for selecting the correct synthesis pathway based on the target molecule.
Figure 1: Decision tree for selecting resin and protecting group strategies based on the target ribofuranose application.
The RNA Synthesis Cycle (Chemical Mechanism)
This diagram details the cyclic flow of the phosphoramidite method specific to RNA.
Figure 2: The 4-step RNA phosphoramidite synthesis cycle. Note the critical Capping step to prevent deletion mutations.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Coupling Efficiency (<97%) | Wet reagents (Acetonitrile) | Ensure ACN water content is <30 ppm. Use molecular sieves (3Å). |
| n-1 Deletion Mutants | Insufficient Capping | Increase Capping time. Check activity of N-Methylimidazole. |
| RNA Degradation (post-cleavage) | RNase contamination or incomplete 2'-deprotection | Use DEPC-treated water. Ensure complete removal of TEA·3HF before storage. |
| 3'-End Heterogeneity | Premature cleavage of Succinyl linker | Switch to Universal Support (UnyLinker) which is more stable during synthesis. |
References
-
Pitsch, S., et al. (2001). Reliable Chemical Synthesis of Long Oligoribonucleotides. Helvetica Chimica Acta. Link
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron. Link
-
Scaringe, S. A. (2001). RNA Oligonucleotide Synthesis via 5'-Silyl-2'-Orthoester Chemistry. Methods. Link
-
Epple, R., et al. (2003).[4] Solid-Phase Synthesis of Nucleoside Analogues. Journal of Combinatorial Chemistry. Link
-
Glen Research. (2018). User Guide to RNA Synthesis: TOM vs TBDMS. Glen Research Technical Notes. Link
Sources
- 1. atdbio.com [atdbio.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Solid-phase synthesis of nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. glenresearch.com [glenresearch.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. biomatik.com [biomatik.com]
Application Note: Click Chemistry Applications of Modified Beta-D-Ribofuranose
Abstract
This guide details the strategic application of modified
Part 1: Strategic Modifications of the Ribofuranose Ring
The
The Chemo-Spatial Map of Ribose Modifications
The following diagram illustrates the "Clickable" landscape of the ribose ring. Each position serves a distinct experimental purpose.
Figure 1: Strategic modification sites on
C1' Anomeric Modifications (Drug Discovery)
Replacing the natural nucleobase with an azide or alkyne at the C1' position allows for the synthesis of 1,2,3-triazole nucleosides . These "base-modified" mimics often exhibit antiviral activity by inhibiting reverse transcriptase or viral polymerases while resisting enzymatic cleavage.
-
Key Reagent: 1-azido-
-D-ribofuranose. -
Mechanism: CuAAC reaction couples the sugar azide with diverse alkynes to generate libraries of nucleoside analogues.
C2' Modifications (RNA Biology)
The 2'-hydroxyl is the defining feature of RNA. Modifying this position (e.g., 2'-azido-2'-deoxyribose ) is preferred for transcriptomic studies (like AIR-seq) because:
-
Stability: 2'-modifications (O-propargyl or azido) protect the adjacent phosphodiester bond from alkaline hydrolysis and nuclease degradation.
-
Conformation: Electron-withdrawing groups (like Azide) at C2' favor the C3'-endo conformation (A-form RNA), maintaining duplex stability.
Part 2: Protocols and Methodologies
Protocol A: Post-Synthetic Labeling of RNA (Solid-Phase)
Application: Conjugating fluorophores or biotin to synthetic RNA oligonucleotides. Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3][4][5]
Expert Insight: RNA is sensitive to degradation by reactive oxygen species (ROS) generated by the Cu(I)/ascorbate system. This protocol uses a Cu(I)-stabilizing ligand (THPTA) to accelerate the reaction and shield the RNA from oxidative damage.
Reagents Required[3][5][6][7][8][9][10][11]
-
RNA Oligo: Containing 2'-O-propargyl-ribosine (alkyne handle).
-
Label: Azide-functionalized Fluorophore (e.g., Cy5-Azide).
-
Cu-Ligand Complex: Premixed 20 mM CuSO
and 50 mM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in water. -
Reducing Agent: 100 mM Sodium Ascorbate (freshly prepared).
-
Buffer: 0.2 M Triethylammonium Acetate (TEAA), pH 7.0.[6]
-
Solvent: DMSO (molecular biology grade).
Step-by-Step Workflow
-
Preparation: Dissolve the Alkyne-RNA to a concentration of 200 µM in water.
-
Reaction Assembly: In a 1.5 mL RNase-free tube, add reagents in the following order (critical for preventing precipitation):
-
10 µL RNA solution (2 nmol final)
-
5 µL 0.2 M TEAA Buffer (pH 7.0)
-
25 µL DMSO
-
3 µL Azide-Fluorophore (10 mM in DMSO) – Use 15-50 eq excess.
-
Vortex briefly.
-
-
Catalyst Addition:
-
Add 2 µL of the CuSO
:THPTA premix . -
Add 2 µL of 100 mM Sodium Ascorbate .
-
-
Incubation: Purge headspace with inert gas (Ar or N
), cap tightly, and incubate at room temperature for 1 hour (protect from light). -
Purification:
-
Precipitate RNA by adding 0.1 volumes of 3 M NaOAc (pH 5.2) and 3 volumes of cold ethanol.
-
Centrifuge at 14,000 x g for 30 mins at 4°C.
-
Wash pellet with 70% ethanol to remove excess dye and copper.
-
Validation: Analyze via 20% PAGE (Polyacrylamide Gel Electrophoresis). The labeled RNA will migrate slower than the unlabeled precursor due to the added mass and drag of the fluorophore.
Protocol B: Synthesis of 1,2,3-Triazole Nucleoside Analogues
Application: Drug discovery (Antiviral library generation). Chemistry: Intermolecular CuAAC between 1-azido-ribose and functionalized alkynes.
Reagents
-
Sugar: 1-Azido-2,3,5-tri-O-benzoyl-
-D-ribofuranose (Protected precursor). -
Alkyne: Phenylacetylene or functionalized alkyne of choice.
-
Catalyst: CuI (Copper(I) Iodide) or CuSO
/Ascorbate. -
Solvent: THF:Water (1:1) or t-BuOH:Water (1:1).
Step-by-Step Workflow
-
Dissolution: Dissolve 1.0 eq of 1-azido-ribose and 1.2 eq of alkyne in THF/Water (0.1 M concentration).
-
Catalysis: Add 10 mol% CuSO
and 20 mol% Sodium Ascorbate. -
Reaction: Stir at room temperature for 6–12 hours. Monitor via TLC (Thin Layer Chromatography).
-
Deprotection (Critical Step):
-
The triazole product will still have benzoyl protecting groups on the sugar.
-
Treat the crude residue with saturated NH
in methanol at 0°C to RT for 12 hours to remove benzoyl groups.
-
-
Isolation: Evaporate solvent and purify via silica gel column chromatography (DCM:MeOH gradient).
Part 3: Metabolic Labeling & AIR-seq
Application: Monitoring nascent RNA transcription in cells.
This method utilizes 2'-azido-2'-deoxycytidine (2'-AzC) or 2'-azido-2'-deoxyadenosine (2'-AzA) . Unlike 5-ethynyluridine (5-EU), which modifies the base, 2'-azido modifications are often less toxic and minimally perturb Watson-Crick base pairing.
Figure 2: Workflow for AIR-seq (Azidonucleoside-Incorporated RNA sequencing). Note the use of SPAAC (Copper-free) in Step 4 if performing live-cell imaging, or CuAAC for extracted RNA.
Protocol Highlights for AIR-seq
-
Concentration: Feed cells 0.2 – 1.0 mM of the modified nucleoside.
-
Incubation Time: 1–4 hours (Pulse labeling) to capture fast-turnover transcripts.
-
Click Chemistry Choice:
-
In vitro (Extracted RNA): Use CuAAC with Biotin-Alkyne. It is faster and cheaper.
-
In vivo (Live Cell): Use SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) with DBCO-Fluorophores to avoid copper toxicity.
-
Part 4: Data Summary and Comparison
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reaction Partner | Terminal Alkyne + Azide | Cyclooctyne (DBCO/BCN) + Azide |
| Kinetics | Fast ( | Slower ( |
| Biocompatibility | Low (Cu(I) is toxic/ROS generating) | High (Bioorthogonal, no catalyst) |
| Steric Bulk | Low (Triazole linkage is small) | High (Cyclooctyne is bulky) |
| Primary Use | In vitro RNA labeling, Drug Synthesis | Live cell imaging, Metabolic tagging |
References
-
Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link
-
Jao, C. Y., & Salic, A. (2008). "Exploring RNA transcription and turnover in vivo with propargyl nucleosides." Proceedings of the National Academy of Sciences. Link
-
Spitale, R. C., et al. (2015). "Structural imprints in vivo decode RNA regulatory mechanisms." Nature. (Describes AIR-seq and 2'-azido labeling). Link
-
El-Sagheer, A. H., & Brown, T. (2010). "Click chemistry with DNA." Chemical Society Reviews. Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology. Link
-
Gierlich, J., et al. (2007). "Synthesis of Highly Modified DNA by a Combination of PCR with Alkyne-Bearing Triphosphates and Click Chemistry." Chemistry - A European Journal.[12] Link
Sources
- 1. Synthesis and antiviral activity of 1,2,3-triazolyl nucleoside analogues with N-acetyl-d-glucosamine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Click-chemistry-inspired synthesis of new series of 1,2,3-triazole fused chromene with glucose triazole conjugates: Antibacterial activity assessment with molecular docking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click chemistry and drug delivery: A bird's-eye view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Design and synthesis of 2'-deoxy-2'-[(1,2,3)triazol-1-yl]uridines using click chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Troubleshooting & Optimization
Technical Support Center: Purification of Alpha and Beta Ribofuranose Anomers
Welcome to the technical support center for the purification of ribofuranose anomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of α- and β-ribofuranose. Here, we move beyond simple protocols to explain the "why" behind the techniques, ensuring you can adapt and troubleshoot effectively in your own laboratory.
Troubleshooting Guide
This section addresses specific issues you may encounter during your purification workflows. Each entry is structured in a question-and-answer format to provide direct and actionable advice.
Problem 1: Poor or No Separation of Anomers on my HPLC Column
Question: I'm attempting to separate a mixture of α- and β-ribofuranose using HPLC, but I'm only seeing a single broad peak or two very poorly resolved peaks. What's going wrong?
Answer: This is a classic challenge in carbohydrate chemistry, and the root cause often lies in the dynamic equilibrium between the two anomers in solution, a process known as mutarotation.[1][2] In solution, the cyclic hemiacetal of ribofuranose can open to its linear aldehyde form and then re-close to form either the α- or β-anomer.[1] If this interconversion happens on a timescale similar to or faster than the chromatographic separation, you will observe peak broadening or a single merged peak.[3]
Here’s how to troubleshoot this issue:
-
Lower the Column Temperature: Decreasing the temperature of your column can significantly slow down the rate of mutarotation.[4] By suppressing this interconversion during the chromatographic run, you can often achieve baseline separation of the anomers.[4]
-
Optimize Your Mobile Phase:
-
Acetonitrile/Water (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating polar compounds like sugars.[3][5] Using a high percentage of acetonitrile (e.g., 80-90%) in your mobile phase can enhance the separation of anomers on an amino-functionalized silica column.[5]
-
Borate Buffer (Anion Exchange): Sugars can form negatively charged complexes with borate ions.[6][7] This principle can be exploited for separation using anion exchange chromatography. The differential stability of the α- and β-anomer-borate complexes can lead to effective separation.[6][8]
-
-
Consider a Different Stationary Phase: Not all columns are created equal for sugar separations. Amino-propyl and amide-based columns are common choices for HILIC-based sugar analysis.[5][9] Chiral stationary phases, such as Chiralpak AD-H, have also been successfully used to separate not only anomers but also enantiomers of various monosaccharides.[10][11]
Problem 2: My Purified Anomer is Interconverting Back to a Mixture
Question: I've successfully isolated a pure anomer of ribofuranose, but when I re-analyze it after some time, I see a mixture of both α and β forms. How can I prevent this?
Answer: This is a direct consequence of mutarotation occurring in your purified sample. Once dissolved in a protic solvent (like water or methanol), the anomeric equilibrium will begin to re-establish. To mitigate this:
-
Work Quickly and at Low Temperatures: If you need to use the purified anomer in a subsequent reaction, it's best to do so immediately after purification. Storing the sample at low temperatures will slow down the rate of interconversion.
-
Aprotic Solvents: If your downstream application allows, dissolving the purified anomer in an aprotic solvent (e.g., anhydrous acetonitrile, dichloromethane) will prevent mutarotation.
-
Lyophilization: For long-term storage, lyophilizing the purified anomer to a dry powder is the most effective way to prevent interconversion.
Problem 3: Difficulty with Crystallization of a Single Anomer
Question: I'm trying to crystallize a single anomer of a ribofuranose derivative, but I keep getting an oily residue or a mixture of crystals. What can I do?
Answer: Crystallization of sugars can be notoriously difficult due to their high polarity and the presence of multiple hydroxyl groups that can participate in hydrogen bonding in various ways. The presence of both anomers in solution further complicates this.
Here are some strategies to improve your chances of successful crystallization:
-
Start with High Anomeric Purity: The higher the purity of your starting material, the better the chances of crystallizing a single anomer. Ensure your preceding purification step provides a highly enriched anomer.
-
Solvent Selection is Key:
-
Antisolvent Diffusion: A common technique is to dissolve your ribofuranose derivative in a good solvent (e.g., a small amount of methanol or ethanol) and then slowly introduce an antisolvent (a solvent in which your compound is poorly soluble, like diethyl ether or hexane) via vapor diffusion.
-
Recrystallization from a Single Solvent System: Experiment with different solvent systems. For some ribofuranose derivatives, recrystallization from solvents like ethyl acetate or toluene has been successful.[12][13]
-
-
Seeding: If you have a small crystal of the desired anomer, you can use it to "seed" a supersaturated solution of your compound. This provides a template for crystal growth.
-
Protecting Groups: The strategic use of protecting groups can significantly alter the crystallization properties of a sugar.[14] For instance, acetylating the hydroxyl groups can make the molecule less polar and more amenable to crystallization from common organic solvents.[15][16][17]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating α- and β-ribofuranose?
A1: The most common and effective methods are chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the workhorse for both analytical and preparative scale separations.[18] The key modes of HPLC for this purpose are:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like an amino or amide column) and a mobile phase with a high organic solvent content.[5] It's excellent for separating highly polar molecules like sugars.[3]
-
Borate Complex Anion Exchange Chromatography: This method leverages the formation of negatively charged complexes between sugars and borate ions, allowing for separation on an anion exchange column.[6][7][19]
-
Chiral Chromatography: Chiral stationary phases can differentiate between the stereoisomeric anomers.[10][11]
For derivatives of ribofuranose, flash silica gel chromatography can also be effective, especially if protecting groups are used to reduce the polarity of the molecule.[13][14]
Q2: Can I use enzymatic methods to separate the anomers?
A2: Yes, enzymatic methods can be a highly selective approach.[20] This typically involves using an enzyme, such as a lipase, that selectively modifies one anomer over the other. For example, in a mixture of peracetylated α- and β-ribofuranosides, a lipase might selectively deacetylate one anomer, changing its polarity and allowing for easy separation from the still-peracetylated anomer via standard chromatography.[20][21]
Q3: How can I determine the anomeric purity of my sample?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining anomeric purity. The proton on the anomeric carbon (H-1) will have a distinct chemical shift and coupling constant depending on whether it is in the α or β configuration. Integration of the signals for the α- and β-anomeric protons allows for the quantification of the anomeric ratio.[22]
HPLC with a suitable detector (e.g., refractive index, evaporative light scattering, or mass spectrometry) can also be used to determine anomeric purity, provided you have a method that can resolve the two anomers.
Q4: What is the significance of separating α- and β-ribofuranose in drug development?
A4: The stereochemistry of the anomeric center is crucial for the biological activity of many nucleoside analog drugs. The α- and β-anomers can have vastly different pharmacological properties, including their ability to be recognized by enzymes like kinases or polymerases.[23] Therefore, the synthesis of stereochemically pure nucleoside drugs often requires the use of a single, pure anomer of ribofuranose or a derivative thereof.[12][24]
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the separation and analysis of ribofuranose anomers.
Caption: A generalized workflow for the purification and analysis of ribofuranose anomers.
The Anomeric Equilibrium
The interconversion between alpha and beta ribofuranose is a key consideration in the purification process.
Caption: The equilibrium between alpha and beta ribofuranose via the open-chain form.
Data Summary Table
| Technique | Stationary Phase | Typical Mobile Phase | Key Advantages |
| HILIC | Amino-propyl, Amide | High % Acetonitrile in Water/Buffer | Good for underivatized sugars, volatile mobile phase. |
| Anion Exchange | Strong Anion Exchanger | Aqueous Borate Buffer | Excellent selectivity based on sugar-borate complexation.[6][7] |
| Chiral HPLC | Chiral Stationary Phase (e.g., Chiralpak) | Varies (e.g., Hexane/Ethanol) | Can separate both anomers and enantiomers.[10][11] |
| Enzymatic Resolution | N/A (Biocatalyst) | Organic or Aqueous Buffer | High selectivity for one anomer.[20][21] |
Detailed Protocol: Preparative HILIC Separation of Ribofuranose Anomers
This protocol provides a starting point for developing a preparative HPLC method for separating ribofuranose anomers. Optimization will be required based on your specific instrument and sample.
-
Column: A preparative amino-propyl bonded silica column (e.g., >20 mm internal diameter).[5]
-
Mobile Phase: 85:15 (v/v) Acetonitrile:Water. Ensure both solvents are HPLC grade.
-
Sample Preparation: Dissolve the crude ribofuranose mixture in the mobile phase at a concentration that avoids overloading the column. Filter the sample through a 0.45 µm filter.
-
HPLC System Preparation:
-
Equilibrate the column with the mobile phase at a flow rate scaled appropriately for the preparative column until a stable baseline is achieved.
-
Set the column temperature to a low value, for example, 10°C, to minimize mutarotation.[4]
-
-
Injection and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Monitor the elution profile using a refractive index (RI) or evaporative light scattering detector (ELSD).
-
Collect the fractions corresponding to the two separated anomeric peaks.
-
-
Post-Purification:
-
Immediately analyze the collected fractions by analytical HPLC and/or NMR to confirm purity and anomeric identity.
-
Pool the pure fractions for each anomer.
-
Remove the solvent under reduced pressure (e.g., rotary evaporation followed by high vacuum or lyophilization) to obtain the purified anomer as a solid.
-
References
-
Khym, J. X., & Zill, L. P. (Year). Further Studies on the Separation of the Borate Complexes of Sugars and Related Compounds by Ion-exchange Chromatography. Journal of the American Chemical Society. [Link]
-
Shimadzu Asia Pacific. (n.d.). Methods for Separating Sugars. [Link]
-
Honda, S., Takahashi, M., Shimada, S., Kakehi, K., & Ganno, S. (2006). HPLC Separation of Sugar Anomers in a Very Low Temperature Region. Journal of Chromatographic Science. [Link]
-
D'Orazio, G., Fanali, C., Farkas, T., & Chankvetadze, B. (2022). Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. Molecules. [Link]
-
Lopes, J. F., & Gaspar, E. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A. [Link]
-
Vanbroeckhoven, J. H., Dierckens, J. J., & Alderweireldt, F. C. (1974). The Separation and purification of ribofuranose derivates by countercurrent distribution. Bulletin des Sociétés Chimiques Belges. [Link]
-
Khym, J. X., & Zill, L. P. (1952). Further Studies on the Separation of the Borate Complexes of Sugars and Related Compounds by Ion-exchange Chromatography. Journal of the American Chemical Society. [Link]
-
Sharma, R. K., Singh, S., Tiwari, R., Mandal, D., Olsen, C. E., Parmar, V. S., ... & Prasad, A. K. (2012). O-Aryl α,β-d-ribofuranosides: synthesis & highly efficient biocatalytic separation of anomers and evaluation of their Src kinase inhibitory activity. Bioorganic & Medicinal Chemistry. [Link]
-
Honda, S. (1984). Borate Complex Ion-exchange Chromatography with Fluorometric Detection for Determination of Saccharides. Analytical Biochemistry. [Link]
-
Ghosh, R., & Ghorai, P. (2017). Enzymatic separation of epimeric 4-C-hydroxymethylated furanosugars: Synthesis of bicyclic nucleosides. Beilstein Journal of Organic Chemistry. [Link]
-
Weckbecker, G., & Keppler, D. O. (1983). Separation and analysis of 4'-epimeric UDP-sugars by borate high-performance liquid chromatography. Analytical Biochemistry. [Link]
-
Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A. [Link]
-
LCGC International. (2020). Separating Sugar Isomers by HPLC. [Link]
-
Biochemistry Den. (2025). Mutarotation: The Process, Mechanism, and Biological Importance. [Link]
-
Organic Chemistry. (2023). Mutarotation and the Anomeric Effect; Furanose Forms. YouTube. [Link]
-
SMPDB. (n.d.). Ribose Degradation. [Link]
-
Trylska, J. (2023). Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life. International Journal of Molecular Sciences. [Link]
-
Bera, S., & Krishnamurthy, R. (2021). Selection of Ribofuranose-Isomer Among Pentoses by Phosphorylation with Diamidophosphate. Angewandte Chemie International Edition. [Link]
- Kurasawa, Y., & Uno, H. (2002). Method for producing beta-D-ribofuranose derivatives or optical isomers thereof.
-
Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. [Link]
- Kurasawa, Y., & Uno, H. (2002). Method for producing a this compound derivative or an optical isomer thereof.
-
Prasad, A. K., et al. (2005). A convenient preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose. Tetrahedron. [Link]
-
Komatsu, H., & Awano, H. (2002). 2-Deoxy-D-ribose. VIII.1 Synthesis of the Anomeric 2-Deoxy-D-ribofuranose 1-Phosphates. The Journal of Organic Chemistry. [Link]
-
MZ-Analysentechnik. (n.d.). Sugar Analysis. [Link]
-
Mariño-Carballo, A., et al. (2018). Carbohydrates in the gas phase: Conformational preference of D-ribose and 2-deoxy-D-ribose. Physical Chemistry Chemical Physics. [Link]
-
Xu, D., et al. (2023). Chiral Recognition of D/L-Ribose by Visual and SERS Assessments. Molecules. [Link]
-
Gunic, E., & Damha, M. J. (1998). Synthesis and Structure of 1-Deoxy-1-phenyl-β-d-ribofuranose and Its Incorporation into Oligonucleotides. The Journal of Organic Chemistry. [Link]
-
Szleifer, I., & Ciesla, M. (2022). Possible Enantioseparation of Racemic Ribose on Chiral Surface Formed by Adsorption of Nucleobases. Symmetry. [Link]
-
Uriarte, I., et al. (2016). Furanosic forms of sugars: conformational equilibrium of methyl β-d-ribofuranoside. Chemical Communications. [Link]
-
Chen, C. H., et al. (2014). β-d-Ribofuranose as a Core with a Phosphodiester Moiety as the Enzyme Recognition Site for Codrug Development. Organic Letters. [Link]
- Tam, T. F., & Ramasamy, K. (2004). Process for producing a ribofuranose.
- Tam, T. F., & Ramasamy, K. (2006). Process for producing a ribofuranose.
-
Isbell, H. S., & Pigman, W. W. (1937). Pyranose-furanose interconversions with reference to the mutarotations of galactose, levulose, lactulose, and turanose. Journal of Research of the National Bureau of Standards. [Link]
-
Nothling, M. D., et al. (2021). Oligonucleotides Containing 1-Aminomethyl or 1-Mercaptomethyl-2-deoxy-d-ribofuranoses: Synthesis, Purification, Characterization, and Conjugation with Fluorophores and Lipids. Bioconjugate Chemistry. [Link]
-
Ashenhurst, J. (2017). Mutarotation of glucose and other sugars. Master Organic Chemistry. [Link]
-
Komatsu, H., & Awano, H. (2002). First Stereoselective Synthesis of 2-Deoxy-α-d-ribosyl-1-phosphate: Novel Application of Crystallization-Induced Asymmetric Transformation. The Journal of Organic Chemistry. [Link]
-
Hicks, K. B., & Hotchkiss, A. T., Jr. (2001). Preparative HPLC of carbohydrates. In Cereal Carbohydrates (pp. 203-222). AACC International. [Link]
-
Li, Y., et al. (2022). Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure. Organic Letters. [Link]
-
Rahman, M. M., et al. (2021). General procedure for the preparation of α-D-ribofuranose derivatives. ResearchGate. [Link]
Sources
- 1. biochemden.com [biochemden.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methods for Separating Sugars : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EP1260516A1 - Method for producing a this compound derivative or an optical isomer thereof - Google Patents [patents.google.com]
- 13. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 14. teledynelabs.com [teledynelabs.com]
- 15. guidechem.com [guidechem.com]
- 16. US20040034213A1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 17. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. O-Aryl α,β-d-ribofuranosides: synthesis & highly efficient biocatalytic separation of anomers and evaluation of their Src kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. US20020187942A1 - Method for producing this compound derivatives or optical isomers thereof - Google Patents [patents.google.com]
Technical Support Center: Resolving Solubility Challenges of β-D-Ribofuranose in Organic Solvents
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility issues with beta-D-ribofuranose. This resource is designed to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to make informed decisions in your experimental design.
Understanding the Core Challenge: The Chemistry of β-D-Ribofuranose Solubility
This compound is a pentose monosaccharide, a fundamental building block for RNA and various essential biomolecules.[1][2] Its structure is rich with hydroxyl (-OH) groups, which are polar and capable of extensive hydrogen bonding.[3][4]
-
High Polarity: The multiple hydroxyl groups make the molecule highly polar.
-
Hydrogen Bonding: These groups readily form strong hydrogen bonds with other polar molecules, especially water.[3][4]
This chemical nature explains its excellent solubility in water (a highly polar solvent) and its inherent insolubility in nonpolar organic solvents.[5][6][7] The core of the problem lies in the energetic mismatch: the strong, favorable interactions between ribose molecules themselves (via hydrogen bonds) and between ribose and water are much more stable than any potential interactions with nonpolar organic solvent molecules. To dissolve ribose in an organic solvent, we must disrupt this stable network and provide a new, energetically favorable environment.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues in a direct question-and-answer format, providing both immediate troubleshooting steps and the scientific rationale behind them.
Q1: Why is my β-D-ribofuranose completely insoluble in solvents like chloroform, dichloromethane (DCM), or ethyl acetate?
Answer: This is expected behavior due to the principle of "like dissolves like." Chloroform, DCM, and ethyl acetate are nonpolar to moderately polar solvents. They cannot effectively form the strong hydrogen bonds required to break apart the highly stable, crystal lattice structure of solid ribose, which is held together by extensive intermolecular hydrogen bonding between its many hydroxyl groups.[5][8]
Q2: I need to perform a reaction in an organic solvent. Which solvents should I try first?
Answer: For underivatized β-D-ribofuranose, your options for single-solvent systems are limited to highly polar, aprotic organic solvents.
-
Dimethyl Sulfoxide (DMSO): This is often the first choice. DMSO is a highly polar aprotic solvent that can act as a strong hydrogen bond acceptor, allowing it to interact effectively with the hydroxyl groups of ribose.[9]
-
Dimethylformamide (DMF): Similar to DMSO, DMF is another polar aprotic solvent that can serve as a viable alternative.
Even in these solvents, achieving high concentrations can be challenging. Always use freshly opened, anhydrous-grade solvents, as hygroscopic solvents like DMSO can absorb atmospheric moisture, which can impact solubility.[9][10]
Q3: My compound is only slightly soluble even in DMSO. How can I increase its concentration?
Answer: When a single solvent isn't sufficient, you have two primary strategic options: modifying the solvent system (co-solvency) or modifying the molecule itself (derivatization).
Strategy 1: Co-Solvency
A co-solvent system involves mixing two or more miscible solvents to create a medium with intermediate polarity.[11][12] This can often dissolve solutes that are insoluble in either of the individual components.
-
How it Works: For ribose, a small amount of a highly polar solvent like DMSO can be mixed with a less polar solvent. The DMSO molecules can "prime" the ribose by forming initial hydrogen bonds, while the bulk solvent provides the desired medium for the reaction.
-
Practical Example: You could dissolve the ribose in a minimal amount of DMSO and then slowly add your primary reaction solvent (e.g., acetonitrile or THF) to the desired final volume. Be aware that the compound may crash out if the final polarity is too low.
Strategy 2: Chemical Derivatization
This is often the most effective method for dramatically increasing solubility in a wide range of organic solvents. The goal is to mask the polar hydroxyl groups.
-
How it Works: By converting the -OH groups to a less polar functional group, such as an acetate ester (-OAc), you significantly reduce the molecule's polarity and its ability to form strong intermolecular hydrogen bonds.[13][14]
-
Practical Example: Acetylation of β-D-ribofuranose to form β-D-Ribofuranose 1,2,3,5-tetraacetate is a standard procedure. This acetylated derivative is readily soluble in solvents like chloroform, DCM, and ethyl acetate.[15][16] See Protocol 2 for a general methodology.
Q4: Can I use heating or sonication to improve solubility?
Answer: Yes, but with caution.
-
Heating: Increasing the temperature provides kinetic energy that helps break intermolecular forces in the solute and increases the rate of dissolution.[17] However, ribose and other sugars can be thermally labile and may degrade or caramelize at elevated temperatures, especially in the presence of acidic or basic catalysts.[18] Gentle warming (e.g., 40-50°C) is generally safer than aggressive heating.
-
Sonication: Using an ultrasonic bath is an excellent method for aiding dissolution. It uses high-frequency sound waves to create micro-cavitations in the solvent, which helps to break apart the solute particles and increase mass transfer without significant heating.[10] This is often used in conjunction with solvents like DMSO.
Q5: What is Phase-Transfer Catalysis (PTC) and can it help?
Answer: Phase-Transfer Catalysis is an advanced technique used when your reaction involves an ionic reagent (often dissolved in an aqueous phase) and an organic substrate (dissolved in an organic phase).[19][20]
-
How it Works: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide), acts as a "ferry." It transports the ionic nucleophile from the aqueous phase into the organic phase, allowing it to react with the substrate.
-
Applicability: This method doesn't directly solubilize the ribose itself. Rather, it facilitates a reaction at the interface of two immiscible liquids. It is useful if you need to perform a reaction on ribose with a water-soluble salt that is insoluble in the organic solvent where ribose (likely derivatized) is dissolved.[21][22]
Decision Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for troubleshooting and resolving the solubility of β-D-ribofuranose.
Sources
- 1. P. aeruginosa Metabolome Database: this compound (PAMDB001172) [pseudomonas.umaryland.edu]
- 2. Ribose - Wikipedia [en.wikipedia.org]
- 3. Exploring the Physicochemical Properties of Carbohydrates • Food Safety Institute [foodsafety.institute]
- 4. homework.study.com [homework.study.com]
- 5. D-Ribo™, this compound | Integrated Chemical Specialties, Houston, TX [itsusainc.com]
- 6. Showing Compound β-D-ribofuranose (FDB031292) - FooDB [foodb.ca]
- 7. D-Ribose | 50-69-1 [chemicalbook.com]
- 8. quora.com [quora.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. wjbphs.com [wjbphs.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. This compound 1,2,3,5-tetraacetate | 13035-61-5 [chemicalbook.com]
- 14. CAS 13035-61-5: β-D-Ribofuranose, 1,2,3,5-tetraacetate [cymitquimica.com]
- 15. Page loading... [wap.guidechem.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. Overview of Common Solubility Factors | AAT Bioquest [aatbio.com]
- 18. Selective derivatization and sequestration of ribose from a prebiotic mix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 20. crdeepjournal.org [crdeepjournal.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. Phase Transfer Catalysts | TCI Deutschland GmbH [tcichemicals.com]
removing difficult protecting groups from beta-D-ribofuranose
Technical Support Center: Beta-D-Ribofuranose Deprotection
-
Ticket ID: #RIB-DEPRO-994
-
Status: Open
-
Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division
Introduction: The Deprotection Paradox
Welcome to the Advanced Nucleoside Support Center. If you are reading this, you have likely encountered the "Deprotection Paradox": the protecting group that was stable enough to survive 20 steps of synthesis is now too stable to leave without destroying your molecule.
In this compound chemistry, the three most stubborn challenges are:
-
Benzyl ethers (Bn) that resist hydrogenolysis or reduce the nucleobase.
-
Silyl ethers (TBDMS) that migrate (2'→3') or refuse to cleave.
-
Acetonides (Isopropylidene) whose removal triggers depurination.
This guide bypasses standard textbook methods (which often fail on complex substrates) and provides field-tested, "troubleshooting" protocols.
Module 1: The "Un-removable" Benzyl Ether
The Issue: You cannot use standard Hydrogenolysis (
The Solution: Lewis Acid-Mediated Cleavage using Boron Trichloride (
Expert Insight:
Protocol: Low-Temperature Cleavage
-
Preparation: Dry your substrate thoroughly (co-evaporate with toluene). Dissolve in anhydrous
(DCM) under Argon. -
Scavenger Addition: Add Pentamethylbenzene (3.0 – 5.0 equivalents). This is the critical "secret sauce" that traps the benzyl cation.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone). Do not skip this. Higher temps lead to glycosidic bond cleavage.
-
Reagent Addition: Add
(1M in DCM, 3.0 – 5.0 equivalents) dropwise. -
Monitoring: Stir at -78°C for 2–4 hours. Monitor by TLC (mini-workup: quench a drop in MeOH/NaHCO3).
-
Quench (Critical): While still at -78°C, add MeOH:CHCl3 (1:1) dropwise. Warning: Exothermic. HCl gas evolution.
-
Workup: Dilute with DCM, wash with aqueous
, dry, and concentrate.
Decision Logic: Benzyl Removal
Caption: Decision matrix for selecting the correct Benzyl deprotection strategy based on substrate sensitivity.
Module 2: Stubborn & Migrating Silyl Ethers (2'-O-TBDMS)
The Issue:
-
Steric Hindrance: The 2'-position is crowded.
-
Migration: Under basic conditions (like TBAF), the 2'-TBDMS group can migrate to the 3'-position or the internucleotide linkage can isomerize.
-
Incompleteness: TBAF is hygroscopic; water kills its activity.
The Solution: Triethylamine Trihydrofluoride (TEA·3HF).
Expert Insight: TEA·3HF is a buffered, slightly acidic (pH ~6.5 in solution) reagent. It avoids the basicity of TBAF, preventing acyl migration and RNA strand degradation. It works neat or in polar aprotic solvents.
Protocol: The "Migration-Free" TEA·3HF Method
-
Dissolution: Dissolve the silylated riboside in DMSO (minimum volume).
-
Note: If the substrate is insoluble, heat to 65°C briefly.
-
-
Reagent: Add TEA·3HF (10–20 equivalents relative to silyl groups).
-
Ratio: A common cocktail is DMSO:TEA·3HF (3:1 v/v).
-
-
Reaction: Heat to 65°C for 2.5 hours.
-
Why Heat? Steric hindrance at the 2'-position often requires thermal energy to overcome, which is safe in this neutral buffer.
-
-
Quench: Cool to room temperature.
-
Option A (Precipitation): Add n-Butanol or Isopropanol to precipitate the deprotected product (ideal for oligonucleotides).
-
Option B (Extraction): Dilute with water, extract with EtOAc (if nucleoside is organic soluble).[1]
-
Module 3: The "Fragile" Acetonide (2',3'-O-Isopropylidene)
The Issue: Depurination. Acidic conditions required to remove the acetonide (ketal) also protonate the N7/N3 of purines (Adenosine/Guanosine), weakening the glycosidic bond. This leads to the loss of the base and formation of ribose degradation products.
The Solution: Controlled Hydrolysis using Dowex 50W or Formic Acid .
Expert Insight: Strong mineral acids (HCl,
Comparative Data: Acid Risk Profile
| Reagent | Strength ( | Acetonide | Depurination Risk | Recommendation |
| 1N HCl | -6.3 | < 1 min | Critical | AVOID |
| 80% TFA | 0.23 | ~5 min | High | Use only at 0°C |
| 50% Formic Acid | 3.75 | 30-60 min | Low | Recommended |
| Dowex 50W (H+) | Heterogeneous | 2-4 hours | Minimal | Best for Scale |
Protocol: The "Safe" Dowex Resin Method
-
Setup: Dissolve substrate in 90% MeOH / 10% Water .
-
Activation: Wash Dowex 50W-X8 resin with MeOH before use.
-
Reaction: Add Dowex resin (approx 1g per mmol substrate) to the solution.
-
Incubation: Stir gently at 40°C - 50°C .
-
Self-Validation: The reaction is heterogeneous.[2] The acidity is localized to the resin bead surface, protecting the bulk solution from becoming too acidic.
-
-
Monitoring: Check TLC every hour.
-
Workup: Filter off the resin. Neutralize filtrate with a few drops of Triethylamine (TEA) if necessary. Concentrate.
Mechanism: Acid-Catalyzed Hydrolysis vs. Depurination
Caption: Path A is favored by weak acids and lower temperatures. Path B (Depurination) dominates with strong mineral acids.
References
- BCl3 Cleavage Mechanism:Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. (General reference for BCl3 mechanism and selectivity).
-
Pentamethylbenzene Scavenger: Okano, K., et al. "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene."[3] Synlett, 2008(13), 1977-1980. Link
-
TEA·3HF for RNA: Westman, E., & Stromberg, R. "Removal of t-butyldimethylsilyl protection in RNA-synthesis." Nucleic Acids Research, 1994, 22(12), 2430–2431. Link
-
Acetonide Removal & Depurination: "A Technical Guide to 2',3'-O-Isopropylideneadenosine." BenchChem Technical Support. Link
-
Dowex Resin Application: "Deprotection of Acetonide Groups in the Synthesis of Ingenol." BenchChem Application Notes. Link
Sources
overcoming steric hindrance in 2'-modified ribofuranose synthesis
Technical Support Center: 2'-Modified Ribofuranose Synthesis
Introduction: The "Crowded Center" Challenge
Welcome to the technical support hub for 2'-modified nucleoside synthesis. As you know, the C2' position of the ribofuranose ring is chemically unforgiving. It sits in the "steric armpit" of the molecule, sandwiched between the bulky heterocyclic base at C1' and the metabolic payload at C3'.
When you attempt to install modifications like 2'-O-methoxyethyl (MOE) , 2'-Fluoro (2'-F) , or 2'-C-methyl groups, you are fighting two main adversaries:
-
Steric Hindrance: Direct SN2 attack at C2' is often blocked by the base (syn-conformation) or the C3'-substituents.
-
Loss of Neighboring Group Participation (NGP): Standard ribose synthesis relies on a 2'-acyl group to direct the incoming base to the
-face. Once you modify C2' (e.g., to 2'-OMe), you lose this directing group, leading to difficult separations.
This guide provides high-level troubleshooting for these specific bottlenecks.
Module 1: The Glycosylation Bottleneck (Vorbrüggen Protocol)
The Scenario: You have a pre-modified 2'-substituted sugar (e.g., 2'-deoxy-2'-fluoro-ribose) and you are trying to couple it to a base using standard Vorbrüggen conditions (BSA/TMSOTf), but you are getting low yields or a 1:1 mixture of
Root Cause Analysis:
In native RNA synthesis, the 2'-O-acetyl group forms a cyclic acyloxonium ion intermediate, which blocks the
Troubleshooting Protocol:
| Issue | Diagnosis | Corrective Action |
| High | Lack of NGP at C2'. | Switch to "Transient" Directing Groups. If your 2'-group is -OH or -OMe, consider using a bulky 3',5'-protecting group like TIPDS (tetraisopropyldisiloxane). The "clam-shell" structure of TIPDS can sterically block the |
| Low Yield / Decomposition | Acid-labile 2'-groups (e.g., 2'-O-THP). | Buffer the Lewis Acid. TMSOTf is too harsh. Switch to SnCl₄ or TiCl₄ in 1,2-dichloroethane (DCE). These coordinate differently to the sugar and can stabilize the intermediate without shredding acid-sensitive groups [2]. |
| N3 vs N1 Regioselectivity | Purine alkylation at the wrong nitrogen. | Thermodynamic Control. Heat the reaction (reflux in MeCN or DCE) for longer periods. Kinetic control favors N3 (or N7), but thermodynamic equilibration favors the desired N9 (purine) or N1 (pyrimidine) [3]. |
Visual Workflow: The Beta-Selectivity Decision Tree
Figure 1: Decision matrix for selecting glycosylation conditions based on 2'-substituent properties.
Module 2: Installing 2'-O-Alkyl Groups (The Anhydro Route)
The Scenario: You are trying to synthesize 2'-O-MOE (Methoxyethyl) or 2'-O-Methyl adenosine/uridine. Direct alkylation of the nucleoside using NaH/RX results in a mess of 2', 3', and N-alkylated products.
Root Cause Analysis: The cis-diol system (2',3'-OH) in ribose makes selective alkylation nearly impossible without transient protection. Furthermore, the 2'-OH is less acidic and more sterically crowded than the 3'-OH.
The Solution: The 2,2'-Anhydronucleoside "Royal Road" Instead of attacking the crowded 2'-OH, you should generate a 2,2'-anhydronucleoside (bridged between the base and the sugar). Opening this bridge with a nucleophile installs the 2'-substituent with perfect regioselectivity and stereochemical inversion (usually resulting in the arabino config, which requires a second inversion if ribo is needed, or retention if using specific metal catalysts) [4].
Protocol: Synthesis of 2'-O-MOE Uridine via Anhydro-Opening
-
Cyclization: Treat Uridine with diphenylcarbonate and sodium bicarbonate in DMF at 100°C.
-
Result: 2,2'-anhydro-uridine (Crystalline solid).
-
-
Ring Opening (The Critical Step):
-
Reagent: Aluminum foil (amalgamated) dissolved in 2-methoxyethanol (the solvent acts as the nucleophile).
-
Catalyst: Reflux.
-
Mechanism:[1][2][3][4][5][6] The alkoxide attacks the C2' position, breaking the C2'-O2 bond.
-
Outcome: 2'-O-MOE-uridine (Note: This yields the ribo configuration directly because the attack on the anhydro bridge in pyrimidines is unique in retaining configuration via a double-inversion-like mechanism or direct attack depending on conditions) [5].
-
Troubleshooting Table:
| Symptom | Cause | Fix |
| Incomplete Cyclization | Water in DMF. | The formation of the anhydro-bridge is reversible. Use anhydrous DMF and add a scavenger like molecular sieves . |
| N3-Alkylation Side Product | Base used for opening is too strong. | Avoid using NaH/alkoxide for the opening step. Use Al(OR)₃ (aluminum alkoxides) generated in situ. Aluminum coordinates to the bridge oxygen, activating it for opening without deprotonating the N3-position [5]. |
| Degradation of MOE Chain | Acidic workup. | The acetal-like nature of MOE is stable, but the glycosidic bond is weak. Quench aluminum reactions with Rochelle's Salt (Sodium Potassium Tartrate) at neutral pH, not HCl. |
Module 3: The 2'-Fluoro & 2'-C-Methyl Challenge
The Scenario: You need a 2'-deoxy-2'-fluoro or 2'-C-methyl analog.[7]
-
Issue A (Fluorine): Treating 2'-OH with DAST leads to elimination (olefin formation).
-
Issue B (C-Methyl): Grignard addition to a 2'-ketone yields the wrong stereoisomer (Arabino vs Ribo).
Technical Insight:
-
Fluorine: DAST is basic. It deprotonates the C2' proton (if available) or C3', causing elimination. The best route for 2'-F is opening 2,2'-anhydronucleosides with HF/Pyridine (gives 2'-F-arabino) followed by C2' inversion, or using Selectfluor on a glycal [6].
-
C-Methyl: Nucleophilic attack on a 2'-ketone is governed by the "Cram's Rule" equivalent in sugars. The bulky 3'-protecting group and the base shield the top face, forcing the nucleophile (MeLi) to attack from the bottom (
-face), giving the 2'-C-methyl-arabino product.
Protocol: Correcting the 2'-C-Methyl Stereochemistry
To get the 2'-C-methyl-ribo (HCV polymerase inhibitor scaffold):
-
Oxidation: Oxidize 3',5'-protected nucleoside to the 2'-ketone (Dess-Martin Periodinane).
-
Alkylation: React with MeLi/CeCl₃ (Cerium chloride) at -78°C.
-
Why Cerium? The lanthanide coordinates the carbonyl oxygen and the ring oxygen, locking the conformation and enhancing electrophilicity. This often improves the yield, though the stereochemical preference for the
-attack (giving arabino) remains strong due to the concave shape of the bicyclic system [7].
-
-
Inversion (If Arabino is formed): You cannot simply invert a tertiary center. You must accept the arabino isomer or design the synthesis to start from a 2-C-methyl-ribonolactone sugar before glycosylation.
Visual Mechanism: Anhydro-Ring Opening vs. Direct Attack
Figure 2: Comparison of Direct Fluorination vs. Anhydronucleoside Opening strategies.
FAQ: Rapid Troubleshooting
Q: I am trying to synthesize 2'-O-Methyl Guanosine, but the 2,2'-anhydro route doesn't work for purines. What now? A: Correct, the 2,2'-anhydro bridge is specific to pyrimidines (using the C2 carbonyl). For purines, you must use the Diazomethane/Stannous Chloride method or, more modernly, the 2-amino-6-chloropurine intermediate. Alkylate the ribose before glycosylation, or use a transient 2'-O-protecting group that allows methylation of the 3'-OH, then invert? No—for 2'-OMe purines, the industry standard is to start with 2,6-dichloropurine and couple it with a 2-O-methyl-ribose sugar (synthesized from ribose via tin-mediated alkylation) [8].
Q: My 2'-F-nucleoside is depurinated (base fell off) during the final deprotection. Why? A: The electron-withdrawing nature of the 2'-fluorine destabilizes the glycosidic bond (anomeric effect reduction). If you are using acidic deprotection (e.g., for DMT removal), switch to 3% Dichloroacetic acid (DCA) in DCM instead of TCA, and keep the time under 60 seconds. Neutralize immediately.
Q: Can I use microwave irradiation to overcome the steric hindrance at C2'? A: Yes, but with caution. Microwave heating helps primarily with the alkylation of the 2'-OH (if doing direct modification). However, it often promotes N-alkylation (base) over O-alkylation (sugar). You must protect the N-positions (e.g., N-Benzoyl) before attempting microwave-assisted alkylation.
References
-
Markiewicz, W. T. (1979). Tetraisopropyldisiloxane-1,3-diyl, a Group for Simultaneous Protection of 3'- and 5'-Hydroxy Functions of Nucleosides. Journal of Chemical Research, 24-25. Link
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. Link
-
Li, N., et al. (2020). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 8, 593. Link[7]
-
Kodama, T., et al. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives. ACS Omega, 8(46), 44123–44136. Link
-
Prakash, T. P. (2011). An overview of sugar-modified oligonucleotides for antisense therapeutics. Chemistry & Biodiversity, 8(9), 1616-1641. Link
-
Watts, J. K., & Damha, M. J. (2008). 2'-Fluoro-arabinonucleic acid (2'F-ANA): History, properties, and new frontiers. Canadian Journal of Chemistry, 86(7), 641-656. Link
-
Eldrup, A. B., et al. (2004). Structure-activity relationship of purine ribonucleosides for inhibition of hepatitis C virus RNA-dependent RNA polymerase. Journal of Medicinal Chemistry, 47(9), 2283-2295. Link
-
Robins, M. J., et al. (1974).[8] Nucleic acid related compounds. 12. The facile synthesis of 2'-O-methylribonucleosides. Journal of Organic Chemistry, 39(13), 1891-1899. Link
Sources
- 1. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First Total Synthesis of a Naturally Occurring Iodinated 5′-Deoxyxylofuranosyl Marine Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
